Product packaging for BI 99179(Cat. No.:CAS No. 1291779-76-4)

BI 99179

Cat. No.: B606103
CAS No.: 1291779-76-4
M. Wt: 391.5 g/mol
InChI Key: YNFDIGJKJPNFFD-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

inhibits fatty acid synthase type 1;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N3O3 B606103 BI 99179 CAS No. 1291779-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDIGJKJPNFFD-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CC[C@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336351
Record name (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propionylamino)cyclopentanecarboxamide
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Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291779-76-4
Record name BI-99179
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propionylamino)cyclopentanecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide
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Record name BI-99179
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BI 99179: A Technical Guide to its Mechanism of Action as a Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 99179 is a potent and selective, non-covalent inhibitor of type I fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[1][2][3] Due to the upregulation of FASN in many cancers and its role in metabolic diseases, it has emerged as a significant therapeutic target.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo properties. Detailed experimental methodologies for key assays are provided, and the relevant signaling pathways are visualized.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of fatty acid synthase (FASN). FASN is a large, multi-domain enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This compound is a non-covalent inhibitor, suggesting a reversible binding interaction with the enzyme.[1][5] Evidence suggests that this compound likely binds to the β-ketoacyl reductase (KR) domain of FASN.[6] This inhibition of FASN leads to a depletion of newly synthesized fatty acids, which are crucial for cancer cells for membrane production, energy storage, and protein modification.

Signaling Pathway

The inhibition of FASN by this compound disrupts the lipogenic pathway, which is intricately linked with major oncogenic signaling cascades. In many cancer cells, the expression and activity of FASN are upregulated by growth factor receptor signaling, such as through EGFR and HER2. This upregulation is often mediated by the PI3K/AKT/mTOR pathway, which in turn activates the transcription factor SREBP-1c, a key regulator of FASN expression. By inhibiting FASN, this compound can lead to the downregulation of these pro-survival pathways and induce apoptosis in cancer cells.

FASN_Signaling_Pathway FASN Signaling Pathway in Cancer cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis cluster_downstream Downstream Effects Growth Factors Growth Factors EGFR/HER2 EGFR/HER2 Growth Factors->EGFR/HER2 PI3K PI3K EGFR/HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP-1c SREBP-1c mTOR->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate Cell Proliferation & Survival Cell Proliferation & Survival Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Lipid Synthesis Lipid Synthesis Palmitate->Lipid Synthesis BI_99179 This compound BI_99179->FASN Inhibits Apoptosis Apoptosis BI_99179->Apoptosis Induces Membrane Formation Membrane Formation Lipid Synthesis->Membrane Formation Protein Modification Protein Modification Lipid Synthesis->Protein Modification Membrane Formation->Cell Proliferation & Survival Protein Modification->Cell Proliferation & Survival

FASN Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Cytotoxicity
ParameterAssay SystemValueReference
IC50 Human FASN (isolated from HeLa cells)79 nM[1][4]
IC50 [14C]acetate incorporation (mouse N-42 cells)0.6 µM (570 nM)[4][6][7]
Cytotoxicity (IC50) LDH release from U937 cells> 30 µM[4][6][8]
Antiproliferative Efficacy Human glioma GAMG cellsActive at 1, 2, and 4 µM[4]
Table 2: In Vivo Pharmacokinetics (Rat)
ParameterRoute of AdministrationDoseValueReference
Bioavailability OralNot SpecifiedSignificant peripheral and central exposure[2][3][5]
Half-life (t1/2) Oral4 mg/kg3.0 hNot explicitly cited, general knowledge
Cmax OralNot SpecifiedData not publicly available-
AUC OralNot SpecifiedData not publicly available-
Table 3: Selectivity Profile
Target ClassNumber of Targets ScreenedConcentrationResultReference
In-house Screens > 100 (>10 enzymes, >10 GPCRs, >10 kinases, 5 ion channels)Not SpecifiedHigh selectivity[1][7]
External Screen 3010 µM< 20% inhibition for all targets[1]
GPCRs (PRESTO-TANGO) 31510 µMNo significant inhibition[1]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

FASN Inhibition Assay (NADPH Consumption)

This assay determines the inhibitory activity of compounds on FASN by measuring the decrease in NADPH concentration, which is consumed during the fatty acid synthesis process.

FASN_Assay_Workflow FASN Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare Reagents Prepare FASN enzyme, NADPH, Acetyl-CoA, Malonyl-CoA, and This compound dilutions Incubate Incubate FASN with This compound Prepare Reagents->Incubate Initiate Reaction Add Acetyl-CoA and NADPH Incubate->Initiate Reaction Start Measurement Add Malonyl-CoA to start the reaction Initiate Reaction->Start Measurement Monitor Absorbance Monitor NADPH consumption by measuring absorbance at 340 nm over time Start Measurement->Monitor Absorbance Calculate IC50 Calculate the rate of NADPH consumption and determine the IC50 value Monitor Absorbance->Calculate IC50

Workflow for the FASN Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of purified human FASN enzyme, NADPH, acetyl-CoA, and malonyl-CoA in an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 1 mM EDTA). Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: Add the FASN enzyme solution to the wells of a 96-well plate.

  • Compound Addition: Add the this compound dilutions to the wells containing the FASN enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of acetyl-CoA and NADPH to each well.

  • Measurement: Immediately after adding malonyl-CoA to start the reaction, measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial rate of NADPH consumption for each this compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic Study (Rat)

This protocol describes a typical oral pharmacokinetic study in rats to determine key parameters such as half-life, Cmax, and AUC.

PK_Study_Workflow In Vivo Pharmacokinetic Study Workflow cluster_prep Pre-Dosing cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis and PK Modeling Animal Acclimation Acclimate male Wistar rats to laboratory conditions Fasting Fast animals overnight prior to dosing Animal Acclimation->Fasting Oral Administration Administer this compound orally (e.g., 4 mg/kg) via gavage Fasting->Oral Administration Blood Collection Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 h) Oral Administration->Blood Collection Plasma Preparation Centrifuge blood to isolate plasma Blood Collection->Plasma Preparation LC-MS/MS Analysis Quantify this compound concentration in plasma using LC-MS/MS Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Calculate PK parameters (t1/2, Cmax, AUC) using appropriate software LC-MS/MS Analysis->Pharmacokinetic Analysis

Workflow for an In Vivo Pharmacokinetic Study.

Methodology:

  • Animal Handling: Use male Wistar rats (or a similar strain) and acclimate them to the housing conditions for at least one week.

  • Dosing: Fast the rats overnight before administering a single oral dose of this compound formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

GPCR Selectivity Screening (PRESTO-Tango Assay)

This high-throughput screening method is used to assess the selectivity of a compound against a large panel of G-protein coupled receptors (GPCRs) by measuring β-arrestin recruitment.

Methodology:

  • Cell Culture and Transfection: Use a specific cell line (e.g., HTLA cells) that stably expresses a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element. Transfect these cells with a library of plasmids, each encoding a different GPCR fused to a transcription factor (tTA) linked by a TEV protease cleavage site.

  • Compound Treatment: Add this compound at a specific concentration (e.g., 10 µM) to the transfected cells.

  • Incubation: Incubate the cells to allow for any potential ligand-induced GPCR activation and subsequent β-arrestin recruitment.

  • Signal Detection: If a GPCR is activated, it recruits the β-arrestin2-TEV fusion protein. The TEV protease then cleaves the transcription factor from the GPCR, allowing it to translocate to the nucleus and activate the expression of the luciferase reporter gene. Measure the luciferase activity using a luminometer.

  • Data Analysis: Compare the luciferase signal in the this compound-treated cells to that of vehicle-treated controls. A significant increase in luminescence indicates an interaction with that specific GPCR.

Conclusion

This compound is a valuable research tool for investigating the role of FASN in various physiological and pathological processes. Its high potency and selectivity make it suitable for in vitro and in vivo validation of FASN as a therapeutic target for diseases such as cancer and metabolic disorders. Further studies to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in relevant disease models are warranted.

References

BI 99179 fatty acid synthase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fatty Acid Synthase Inhibitor BI 99179

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable non-covalent inhibitor of type I fatty acid synthase (FASN).[1][2][3] Developed by Boehringer Ingelheim, it serves as a critical tool compound for the in vitro and in vivo validation of FASN as a therapeutic target in lipid metabolism-related diseases and oncology.[1][4] FASN is a key enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to support rapid proliferation and survival. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

Fatty acid synthase (FASN) is a large multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent.[4] This process is fundamental for providing the lipids necessary for membrane construction, energy storage, and the generation of signaling molecules.[5][6] In many cancer types, FASN is significantly overexpressed and its activity is linked to poor prognosis.[2][7]

This compound exerts its inhibitory effect by binding to the FASN enzyme. Evidence suggests its binding site is likely within the ketoacyl reductase (KR) domain, one of the seven catalytic domains of the FASN homodimer.[4] By inhibiting the KR domain, this compound effectively halts the fatty acid elongation cycle, leading to an accumulation of intermediates like malonyl-CoA and a depletion of the final product, palmitate.[7][8] This disruption of neoplastic lipogenesis results in cytostatic and cytotoxic effects in cancer cells that are dependent on this pathway.[7]

Signaling Pathway

The FASN pathway is a central hub in cellular metabolism, integrating signals from growth factor pathways and nutrient availability. Upregulation in cancer is often driven by oncogenic signaling cascades such as PI3K/AKT and EGFR/HER2.[4] Inhibition of FASN by this compound blocks the downstream production of fatty acids required for multiple tumorigenic processes.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN Catalytic Cycle cluster_downstream Downstream Cellular Processes Growth Factors Growth Factors EGFR/HER2 EGFR/HER2 Growth Factors->EGFR/HER2 PI3K/AKT PI3K/AKT EGFR/HER2->PI3K/AKT FASN Upregulation FASN Upregulation PI3K/AKT->FASN Upregulation PI3K/AKT->FASN Upregulation Nutrients (Glucose) Nutrients (Glucose) Citrate Citrate Nutrients (Glucose)->Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA->FASN FASN Upregulation->FASN Palmitate Palmitate FASN->Palmitate This compound This compound This compound->FASN Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Lipid Signaling Lipid Signaling Palmitate->Lipid Signaling NADPH NADPH NADPH->FASN Cell Proliferation & Survival Cell Proliferation & Survival Membrane Synthesis->Cell Proliferation & Survival Protein Palmitoylation->Cell Proliferation & Survival Lipid Signaling->Cell Proliferation & Survival

FASN signaling pathway and point of inhibition by this compound.

Quantitative Data

The activity and properties of this compound have been characterized through various in vitro and in vivo studies. Key quantitative data are summarized below for clarity and comparison.

Table 1: In Vitro Activity & Properties
ParameterTarget / Cell LineValueReference(s)
IC₅₀ Human FASN (HeLa cell isolate)79 nM[1][5][9]
IC₅₀ Mouse N-42 cellular assay ([¹⁴C]-acetate)570 - 600 nM[1][4][5]
IC₅₀ (Negative Control) BI 99990 (optical antipode)> 3,000 nM[4][9]
Cytotoxicity (LDH release) Not specifiedNo significant release up to 30 µM[1][5]
Antiproliferative Efficacy Human Glioma GAMG cellsActive at 1, 2, and 4 µM[1]
Aqueous Solubility pH 7.4> 39 µg/mL[4]
Caco-2 Permeability pH 7.494 x 10⁻⁶ cm/s[4]
Table 2: In Vivo Pharmacokinetics (Rat)
ParameterAdministrationValueReference(s)
Dose Oral (p.o.)4 mg/kg[1]
Half-life (t₁/₂) Oral3.0 h[1][4]
Tₘₐₓ Oral0.5 h[4]
Cₘₐₓ Oral2,110 nM[4]
AUC₀-inf Oral9,350 nM*h[4]
Oral Bioavailability (F) -46%[4]
Plasma Protein Binding Rat plasma97.6%[4]
Brain Concentration (Cbrain) 2h post-dose1,300 nM[4]

Experimental Protocols

The following protocols are reconstructed based on available data and standard laboratory methods. They provide a detailed methodology for key experiments used to characterize this compound.

Protocol: In Vitro FASN Inhibition (Biochemical Assay)

This protocol determines the direct inhibitory effect of this compound on FASN enzyme activity by measuring the incorporation of a radiolabeled substrate.

Workflow Diagram

FASN_Biochem_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 1. Prepare FASN enzyme (isolate from HeLa cells) r1 4. Add FASN, buffer, and This compound to wells p1->r1 p2 2. Prepare reaction buffer with Acetyl-CoA, NADPH p2->r1 p3 3. Serially dilute this compound in DMSO p3->r1 r2 5. Initiate reaction with [¹⁴C]-Malonyl-CoA r1->r2 r3 6. Incubate at 37°C r2->r3 a1 7. Stop reaction & extract lipids (e.g., Methanol:Chloroform) r3->a1 a2 8. Quantify ¹⁴C incorporation (Scintillation/β-counter) a1->a2 a3 9. Calculate IC₅₀ value a2->a3

Workflow for the biochemical FASN inhibition assay.

Methodology:

  • Enzyme Preparation: Isolate FASN enzyme from a high-expressing cell line, such as HeLa cells, using standard protein purification techniques.

  • Reagent Preparation:

    • Prepare a 2X reaction buffer containing potassium phosphate (pH 6.6-7.0), EDTA, DTT, acetyl-CoA, and NADPH.

    • Prepare a stock solution of [¹⁴C]-malonyl-CoA.

    • Perform serial dilutions of this compound in DMSO to create a range of test concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the FASN enzyme preparation, reaction buffer, and diluted this compound (or DMSO for vehicle control).

    • Pre-incubate the mixture for 15-30 minutes at 37°C.

  • Initiation and Incubation:

    • Initiate the reaction by adding [¹⁴C]-malonyl-CoA to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding a strong acid or a quenching solution.

    • Perform a lipid extraction using a solvent system such as methanol:chloroform (1:1).[8]

  • Quantification:

    • Transfer the organic (lipid) phase to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation cocktail and measure the incorporated radioactivity using a β-counter.[8]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cellular FASN Inhibition ([¹⁴C]-Acetate Incorporation Assay)

This assay measures the ability of this compound to inhibit de novo lipogenesis within intact cells.

Methodology:

  • Cell Culture: Culture mouse hypothalamic N-42 cells in 96-well plates until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (or DMSO vehicle) and incubate for a predetermined time (e.g., 2-4 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized lipids.

  • Cell Lysis and Extraction:

    • Wash the cells with cold PBS to remove unincorporated [¹⁴C]-acetate.

    • Lyse the cells and extract total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).

  • Quantification: Measure the radioactivity in the lipid extracts using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the inhibition of [¹⁴C]-acetate incorporation against the inhibitor concentration.

Protocol: Cell Proliferation Assay (MTS/MTT-based)

This protocol assesses the cytostatic or cytotoxic effects of this compound on cancer cells.

Workflow Diagram

Proliferation_Workflow s1 1. Seed GAMG glioma cells in 96-well plate s2 2. Allow cells to adhere (e.g., 24 hours) s1->s2 s3 3. Treat with serial dilutions of this compound s2->s3 s4 4. Incubate for 48-72 hours s3->s4 s5 5. Add MTS/MTT reagent to each well s4->s5 s6 6. Incubate for 1-4 hours (color development) s5->s6 s7 7. Read absorbance (490nm for MTS, 570nm for MTT) s6->s7 s8 8. Calculate % viability and determine GI₅₀/IC₅₀ s7->s8

Workflow for a cell proliferation assay.

Methodology:

  • Cell Seeding: Plate human glioma GAMG cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Addition: Replace the medium with fresh medium containing various concentrations of this compound (e.g., from 0.01 to 30 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 48-72 hours).

  • Viability Measurement:

    • Add a tetrazolium-based reagent (e.g., MTS, MTT) to each well according to the manufacturer's instructions.[10][11]

    • Incubate for 1-4 hours at 37°C. During this time, metabolically active cells will convert the reagent into a colored formazan product.[12]

  • Data Acquisition:

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated cells to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the concentration that inhibits growth by 50% (GI₅₀).

Conclusion

This compound is a well-characterized, potent, and selective FASN inhibitor that serves as an invaluable research tool.[2] Its high potency, oral bioavailability, and ability to penetrate the central nervous system make it suitable for a wide range of in vivo studies.[1][3] The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in exploring the therapeutic potential of FASN inhibition.

References

BI 99179: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Fatty Acid Synthase (FASN) Inhibitor BI 99179 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent and highly selective, non-covalent small molecule inhibitor of type I fatty acid synthase (FASN).[1][2][3][4][5] Discovered by Boehringer Ingelheim, this compound serves as a critical research tool for the in vitro and in vivo validation of FASN as a therapeutic target in a variety of diseases, most notably in cancer and disorders related to lipid metabolism.[1][2][3] Its high potency, remarkable selectivity, and significant oral bioavailability in preclinical models make it a valuable asset for investigating the multifaceted roles of FASN in cellular physiology and pathology.[2][6]

Mammalian type I FASN is a large multi-enzyme protein responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] While its expression is typically low in most normal tissues, FASN is significantly overexpressed in many human cancers, where it plays a crucial role in providing the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling.[1] This upregulation has led to the classification of FASN as a metabolic oncogene, making it an attractive target for therapeutic intervention.[4] this compound's ability to specifically inhibit FASN allows researchers to probe the downstream consequences of blocking this key metabolic pathway.

This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate its effective use in a research setting.

Mechanism of Action

This compound functions as a selective inhibitor of the ketoacyl reductase (KR) domain of FASN.[3] The FASN enzyme consists of two identical polypeptide chains, each containing multiple catalytic domains that work in concert to synthesize fatty acids. The KR domain is responsible for reducing β-ketoacyl intermediates to β-hydroxyacyl intermediates during the fatty acid elongation cycle. By binding to the KR domain, this compound prevents this crucial reduction step, thereby halting the entire process of fatty acid synthesis.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic properties.

Parameter Value Assay Conditions Reference
ICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (Human FASN) 79 nMEnzyme isolated from HeLa cells[1][3][5]
ICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (Mouse N-42 cells) 0.6 µM (600 nM)[¹⁴C]acetate incorporation assay
ICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (Human H1975 cells) 570 nM[¹⁴C]acetate incorporation assay[1]
Negative Control (BI 99990) IC50 > 3000 nMFASN enzyme assay[1]
Cytotoxicity (LDH release) > 30 µMU937 cells
Pharmacokinetic Parameter Value Species Dose Reference
Bioavailability 46%Rat4 mg/kg (oral)[3]
Protein Binding 97.6%Rat-[3]
Half-life (t1/2) 3.0 hRat4 mg/kg (oral)[5]
Cmax 2,110 nMRat4 mg/kg (oral)
AUC0-inf 9,350 nM*hRat4 mg/kg (oral)

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. These protocols are synthesized from various research publications and should be adapted to specific cell lines and experimental conditions.

In Vitro Assays

1. FASN Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of FASN activity by monitoring the decrease in NADPH oxidation.

  • Materials:

    • Purified FASN or cell lysate containing FASN

    • This compound

    • NADPH

    • Acetyl-CoA

    • Malonyl-CoA

    • Potassium phosphate buffer (pH 7.0)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Protocol:

    • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in each well of the 96-well plate.

    • Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

    • Add the purified FASN or cell lysate to each well.

    • Incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding malonyl-CoA to each well.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

    • Calculate the rate of NADPH oxidation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, GAMG)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plate

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Western Blot Analysis

This technique is used to assess the effect of this compound on the expression levels of FASN and downstream signaling proteins.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence detection reagent

    • Imaging system

  • Protocol:

    • Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

4. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following treatment with this compound.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

In Vivo Studies

1. Xenograft Tumor Model

This model is used to evaluate the in vivo efficacy of this compound in a tumor-bearing animal.

  • Materials:

    • Immunocompromised mice (e.g., NU/NU or NOD-SCID)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound

    • Vehicle for oral administration (e.g., 0.5% Natrosol)

    • Calipers

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at a specified dose (e.g., 10-100 mg/kg) and schedule (e.g., daily). The control group receives the vehicle.

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its research applications.

FASN_Signaling_Pathway cluster_upstream Upstream Regulators cluster_signaling Signaling Cascades cluster_fasn Fatty Acid Synthesis cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt MAPK/ERK MAPK/ERK Growth Factors->MAPK/ERK Hormones Hormones Hormones->PI3K/Akt Nutrient Status Nutrient Status SREBP-1c SREBP-1c Nutrient Status->SREBP-1c PI3K/Akt->SREBP-1c MAPK/ERK->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Expression Fatty Acids Fatty Acids FASN->Fatty Acids Synthesizes BI_99179 This compound BI_99179->FASN Inhibits Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis Protein Modification Protein Modification Fatty Acids->Protein Modification Cell Proliferation Cell Proliferation Fatty Acids->Cell Proliferation Cell Survival Cell Survival Fatty Acids->Cell Survival Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with This compound Cell_Culture->Treatment FASN_Assay FASN Inhibition Assay Treatment->FASN_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Xenograft_Model Xenograft Tumor Model In_Vivo_Treatment Oral Administration of this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Tissue_Analysis Ex Vivo Tissue Analysis Tumor_Measurement->Tissue_Analysis

References

BI 99179: A Technical Guide to a Preclinical Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of BI 99179, a potent and selective inhibitor of type I fatty acid synthase (FAS). This compound serves as a valuable chemical probe for elucidating the role of FAS in various physiological and pathological processes.

Introduction

Fatty acid synthase (FAS) is a critical enzyme in the de novo biosynthesis of long-chain fatty acids.[1] Overexpression and hyperactivity of FAS have been implicated in numerous diseases, including cancer, metabolic disorders, and viral infections, making it an attractive therapeutic target.[2][3] this compound was developed by Boehringer Ingelheim as a tool compound for the in vivo validation of FAS as a therapeutic target.[4][5] It is a non-covalent inhibitor with high potency and selectivity, exhibiting significant peripheral and central nervous system exposure following oral administration in preclinical models.[5]

Discovery and Medicinal Chemistry

The discovery of this compound originated from a high-throughput screening campaign that identified a novel class of non-covalent FAS inhibitors based on a cyclopentanecarboxanilide scaffold.[5][6] Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[5] The chemical structure of this compound is (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide.[7]

Mechanism of Action

This compound is a selective inhibitor of mammalian type I FAS.[4] Evidence suggests that it binds to the ketoacyl reductase (KR) domain of the multidomain enzyme, a mechanism analogous to other known FAS inhibitors.[7] By inhibiting the KR domain, this compound effectively blocks the elongation of the growing fatty acid chain, thereby halting de novo lipogenesis.

Signaling Pathway

The inhibition of FAS by this compound disrupts the production of palmitate, a key building block for more complex lipids. This disruption has downstream effects on cellular processes that are dependent on de novo lipogenesis, such as membrane synthesis, energy storage, and protein palmitoylation. In cancer cells, which often exhibit a high rate of lipogenesis, this inhibition can lead to apoptosis.[2]

FAS_Pathway cluster_upstream Upstream Signaling cluster_fas FAS-Mediated Lipogenesis cluster_downstream Downstream Cellular Processes Growth_Factors Growth Factors (e.g., EGF, IGF) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT SREBP1c SREBP-1c PI3K_AKT->SREBP1c FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Upregulates Expression Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Palmitate Palmitate FAS->Palmitate BI_99179 This compound BI_99179->FAS Inhibits Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) Palmitate->Complex_Lipids Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Membrane_Synthesis Membrane Synthesis Complex_Lipids->Membrane_Synthesis Energy_Storage Energy Storage Complex_Lipids->Energy_Storage Cell_Proliferation Cell Proliferation and Survival Membrane_Synthesis->Cell_Proliferation Energy_Storage->Cell_Proliferation Protein_Palmitoylation->Cell_Proliferation

FAS Signaling Pathway and Inhibition by this compound

Preclinical Development

In Vitro Activity

This compound is a potent inhibitor of human FAS, with a half-maximal inhibitory concentration (IC50) of 79 nM in a biochemical assay using FAS isolated from HeLa cells.[7] Its inhibitory activity is stereospecific, with the optical antipode being significantly less active. In cell-based assays, this compound inhibits the incorporation of [14C] acetate into lipids in mouse hypothalamic N-42 cells with an IC50 of 0.6 µM.[2] The compound did not show significant cytotoxicity in U937 cells at concentrations up to 30 µM.[2]

ParameterValueCell Line/Enzyme Source
IC50 (FAS enzyme) 79 nMHuman FAS (from HeLa cells)
IC50 (cellular lipogenesis) 0.6 µMMouse hypothalamic N-42 cells
Cytotoxicity (IC50) > 30 µMU937 cells
In Vivo Pharmacokinetics and Efficacy

This compound demonstrates favorable pharmacokinetic properties in rats, with an oral bioavailability of 46% and high plasma protein binding of 97.6%.[7] Following oral administration, it achieves significant exposure in both peripheral tissues and the central nervous system.[5] In a rat model, oral administration of this compound led to a dose-dependent increase in hypothalamic malonyl-CoA levels and a reduction in cumulative food intake, demonstrating in vivo target engagement and pharmacological activity.[7]

ParameterValueSpecies
Oral Bioavailability (F%) 46%Rat
Plasma Protein Binding 97.6%Rat
In Vivo Efficacy Reduced food intakeRat

Experimental Protocols

FAS Biochemical Assay (Representative Protocol)

A representative protocol for determining the enzymatic activity of FAS involves monitoring the oxidation of NADPH at 340 nm.

  • Enzyme Preparation: Human FAS is purified from a suitable source, such as HeLa cells.

  • Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer, EDTA, dithiothreitol, acetyl-CoA, and NADPH.

  • Initiation: The reaction is initiated by the addition of malonyl-CoA.

  • Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured over time using a spectrophotometer.

  • Inhibition Assay: To determine the IC50 of this compound, the assay is performed in the presence of varying concentrations of the inhibitor. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Cellular Lipogenesis Assay ([14C] Acetate Incorporation) (Representative Protocol)

This assay measures the de novo synthesis of lipids in cultured cells.

  • Cell Culture: Cells (e.g., N-42 hypothalamic cells) are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Labeling: [14C] acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: After the incubation period, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

  • Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Analysis: The percentage of inhibition of lipid synthesis is calculated for each inhibitor concentration, and the IC50 value is determined.

Discovery and Development Workflow

The discovery and preclinical development of this compound followed a structured workflow typical for a chemical probe.

Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification (Cyclopentanecarboxanilides) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt BI_99179_ID Identification of This compound Lead_Opt->BI_99179_ID In_Vitro In Vitro Characterization (Potency, Selectivity) BI_99179_ID->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Rat) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Target Engagement) In_Vivo_PK->In_Vivo_Efficacy Tool_Compound Preclinical Tool Compound In_Vivo_Efficacy->Tool_Compound

Discovery and Preclinical Workflow for this compound

Clinical Development Status

As a preclinical tool compound, this compound is not intended for clinical development. There are no ongoing or planned clinical trials for this compound. However, other FAS inhibitors are currently being investigated in clinical trials for various indications, primarily in oncology.[8] The insights gained from preclinical studies using this compound have contributed to the validation of FAS as a druggable target and have informed the development of these clinical candidates.

Conclusion

This compound is a well-characterized, potent, and selective preclinical inhibitor of fatty acid synthase. Its favorable in vitro and in vivo properties make it an invaluable tool for researchers investigating the biological roles of FAS in health and disease. The data and methodologies presented in this guide provide a comprehensive resource for scientists and drug development professionals working in the field of metabolic diseases and oncology.

Logical Relationship of Development

The development of a therapeutic agent based on FAS inhibition, informed by tool compounds like this compound, follows a logical progression from preclinical validation to clinical evaluation.

Development_Phases Target_Validation Target Validation (using tools like this compound) Lead_Discovery Lead Discovery & Optimization Target_Validation->Lead_Discovery Preclinical_Candidate Preclinical Candidate Selection Lead_Discovery->Preclinical_Candidate IND_Enabling IND-Enabling Toxicology Studies Preclinical_Candidate->IND_Enabling Clinical_Trials Clinical Trials (Phase I, II, III) IND_Enabling->Clinical_Trials

Logical Progression of FAS Inhibitor Development

References

Target Validation of BI 99179: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 99179 is a potent and selective, non-covalent inhibitor of type I fatty acid synthase (FAS).[1][2][3] This document provides a comprehensive overview of the target validation studies for this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways and workflows. Fatty acid synthase is a key enzyme in de novo lipogenesis and is overexpressed in various cancers, making it an attractive therapeutic target.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.

Table 1: In Vitro Activity and Physicochemical Properties of this compound
ParameterValueSpecies/Cell LineNotes
FAS IC50 79 nMHuman (HeLa cells)---
FAS IC50 (Negative Control) >3000 nMHuman (HeLa cells)BI 99990 (optical antipode)
Cellular IC50 0.6 µMMouse (N-42 hypothalamic cells)---
Cytotoxicity (LDH release) No significant release up to 30 µM------
Aqueous Solubility (pH 7) >39 µg/mL------
Caco-2 Permeability (pH 7.4) 94 x 10-6 cm/s---Efflux ratio of 0.9
Microsomal Stability <27% QHRat---
Microsomal Stability 33% QHHuman---
Plasma Protein Binding 97.6%Rat---

Data sourced from[1][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
ParameterValueDosing
t1/2 (half-life) 3.0 h4 mg/kg, oral
tmax (time to max concentration) 0.5 h4 mg/kg, oral
Cmax (max concentration) 2,110 nM4 mg/kg, oral
AUC0-inf (area under the curve) 9,350 nM*h4 mg/kg, oral
F (bioavailability) 46%4 mg/kg, oral
CL (clearance) 8.2 mL/min/kg4 mg/kg, oral
Vss (volume of distribution) 1.6 L/kg4 mg/kg, oral
Cbrain, 2h (brain concentration) 1,300 nM---
CCSF, 2h (cerebrospinal fluid conc.) 50 nM---

Data for male Han/Wistar rats. Sourced from[1]

Table 3: Selectivity Profile of this compound
Target ClassNumber of Targets ScreenedResult
In-house Screens >100High selectivity
    - Enzymes>10No significant inhibition
    - GPCRs>10No significant inhibition
    - Kinases>10No significant inhibition
    - Ion Channels5No significant inhibition
PRESTO-TANGO GPCR Screen 315No significant modulation at 10 µM

Data sourced from[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a common method for determining the enzymatic activity of FAS, which can be adapted to assess the inhibitory potential of compounds like this compound.

Principle: The activity of FAS is measured by monitoring the consumption of NADPH, a necessary cofactor for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is proportional to FAS activity.[5]

Materials:

  • Purified FAS enzyme (e.g., isolated from HeLa cells)[1]

  • This compound and negative control (BI 99990)

  • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 10 mM cysteine

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound and the negative control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound or the negative control to the wells. Include a vehicle control (e.g., DMSO).

  • Add the purified FAS enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of acetyl-CoA, malonyl-CoA, and NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 30 minutes) using a spectrophotometer.

  • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for [14C]-Acetate Incorporation

This assay measures the effect of this compound on de novo fatty acid synthesis in a cellular context.

Principle: Cells are incubated with radiolabeled acetate, a precursor for fatty acid synthesis. The amount of incorporated radioactivity into the lipid fraction is a measure of FAS activity.

Materials:

  • Mouse N-42 hypothalamic cells[2]

  • Cell culture medium and supplements

  • This compound

  • [14C]-Acetate

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed N-42 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 4 hours).

  • Wash the cells to remove unincorporated [14C]-acetate.

  • Lyse the cells and extract the lipid fraction using an appropriate solvent system (e.g., chloroform:methanol).

  • Measure the radioactivity in the lipid extracts using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of [14C]-acetate incorporation against the inhibitor concentration.

Cytotoxicity Assay (LDH Release)

This assay is used to assess the cytotoxic potential of this compound.

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • U937 cells[6]

  • This compound

  • LDH cytotoxicity detection kit

  • 96-well plate

  • Plate reader

Procedure:

  • Culture U937 cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Include positive controls (cells treated with a lysis buffer) and negative controls (untreated cells).

  • Centrifuge the plate to pellet the cells.

  • Transfer the cell-free supernatant to a new 96-well plate.

  • Add the LDH assay reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, and positive and negative control wells.

In Vivo Efficacy Study in Rats

This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a rat model.

Principle: The effect of this compound on a relevant pharmacodynamic marker (hypothalamic Malonyl-CoA levels) and a physiological endpoint (food intake) is assessed after oral administration.[1]

Animals:

  • Male Han/Wistar rats[1]

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Fast the animals for a specified period (e.g., 24 hours) before the study.

  • Administer this compound orally at different dose levels (e.g., 10 and 100 mg/kg). Include a vehicle control group.

  • For Pharmacodynamic Assessment:

    • At specific time points post-dose (e.g., 2 and 24 hours), euthanize the animals and collect the hypothalamus.

    • Process the tissue and measure the concentration of Malonyl-CoA using a suitable analytical method (e.g., LC-MS/MS).

  • For Physiological Endpoint Assessment:

    • After drug administration, provide access to food and monitor the cumulative food intake over a defined period (e.g., 24 hours).

  • Analyze the data to determine the effect of this compound on the measured parameters compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of Fatty Acid Synthase (FAS) in lipogenesis and the impact of its inhibition by this compound.

FAS_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core De Novo Lipogenesis cluster_downstream Downstream Effects Insulin_Growth_Factors Insulin/Growth Factors mTOR mTOR Insulin_Growth_Factors->mTOR activates SREBP-1c SREBP-1c FAS_Gene FAS Gene SREBP-1c->FAS_Gene promotes transcription mTOR->SREBP-1c activates FAS_Enzyme Fatty Acid Synthase (FAS) FAS_Gene->FAS_Enzyme translation Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl_CoA->FAS_Enzyme Malonyl_CoA->FAS_Enzyme Palmitate Palmitate FAS_Enzyme->Palmitate synthesis BI_99179 This compound BI_99179->FAS_Enzyme inhibits Lipid_Droplets Lipid Droplets Palmitate->Lipid_Droplets Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Signaling_Molecules Signaling Molecules Palmitate->Signaling_Molecules Tumor_Cell_Proliferation Tumor Cell Proliferation & Survival Membrane_Synthesis->Tumor_Cell_Proliferation Signaling_Molecules->Tumor_Cell_Proliferation

Caption: Fatty Acid Synthase (FAS) signaling pathway and point of inhibition by this compound.

Experimental Workflow

The diagram below outlines a general experimental workflow for the preclinical validation of a FAS inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (FAS Inhibition, IC50) Cellular_Assay Cellular Assay (Lipid Synthesis, IC50) Biochemical_Assay->Cellular_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH Release) Cellular_Assay->Cytotoxicity_Assay Selectivity_Screen Selectivity Screening (Kinases, GPCRs, etc.) Cytotoxicity_Assay->Selectivity_Screen Pharmacokinetics Pharmacokinetics (PK) (Rat; Oral Dosing) Selectivity_Screen->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (Biomarker Modulation) Pharmacokinetics->Pharmacodynamics Efficacy_Models Efficacy Models (e.g., Xenografts) Pharmacodynamics->Efficacy_Models Toxicology Preliminary Toxicology Efficacy_Models->Toxicology

Caption: General experimental workflow for preclinical validation of a FAS inhibitor.

References

BI-99179: A Potent and Selective Chemical Probe for Fatty Acid Synthase (FASN)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a compelling therapeutic target. BI-99179 is a potent, selective, and non-covalent inhibitor of FASN, making it an invaluable chemical probe for elucidating the biological functions of this enzyme and for validating its potential as a drug target. This guide provides a comprehensive overview of BI-99179, including its biochemical and cellular activity, selectivity, and detailed protocols for its use in key experimental assays.

Data Presentation

Table 1: In Vitro and Cellular Activity of BI-99179
ParameterSpecies/Cell LineAssay TypeIC50 (nM)Reference
FASN Inhibition HumanBiochemical (HeLa cell lysate)79[1][2][3]
MouseCellular (N-42 hypothalamic cells)600[2]
[¹⁴C] Acetate Incorporation MouseCellular (N-42 hypothalamic cells)570
Cytotoxicity (LDH release) HumanCellular (U937 cells)> 30,000[1]
Antiproliferative Efficacy HumanCellular (GAMG glioma cells)Active at 1, 2, and 4 µM[3]
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of BI-99179 in Rats
ParameterRoute of AdministrationDose (mg/kg)ValueUnitReference
Bioavailability (F) Oral446%[2]
Oral43.0h[3]
Cmax Oral42,110nM
AUC₀-inf Oral49,350nM*h
Hypothalamic Malonyl-CoA Increase Oral10 and 100Significant increase 2h and 24h post-dose-[1]
Cumulative Food Intake Oral100Decreased at 24h post-dose-[1]

Experimental Protocols

FASN Biochemical Assay (NADPH Depletion)

This assay determines the inhibitory activity of compounds on FASN by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified FASN enzyme (e.g., from HeLa cells)

  • BI-99179 and control compounds

  • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine

  • NADPH stock solution (24 mM)

  • Acetyl-CoA stock solution

  • Malonyl-CoA stock solution (5.8 mM)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare NADPH Standard Curve:

    • Perform serial dilutions of the NADPH stock solution in distilled water to prepare standards (e.g., 0.0075 to 0.24 mM).

    • Add 2 µL of each standard to 200 µL of distilled water in a 96-well plate.

    • Measure the absorbance at 340 nm.

    • Plot absorbance versus NADPH concentration to generate a standard curve.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing Assay Buffer, FASN enzyme, and Acetyl-CoA in each well of a 96-well plate.

    • Add BI-99179 or control compounds at various concentrations to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding Malonyl-CoA (final concentration ~58 µM) to each well.

    • Immediately measure the absorbance at 340 nm at 37°C and continue to read at 1-minute intervals for 15 minutes to monitor NADPH oxidation.

  • Data Analysis:

    • Calculate the rate of NADPH depletion (change in absorbance per minute).

    • Convert the rate of absorbance change to the rate of NADPH consumption using the standard curve.

    • Plot the percentage of FASN inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cellular [¹⁴C]-Acetate Incorporation Assay

This assay measures the effect of FASN inhibition on de novo fatty acid synthesis in cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

  • Cultured cells (e.g., N-42 hypothalamic cells)

  • Cell culture medium

  • BI-99179 and control compounds

  • [¹⁴C]-Acetate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of BI-99179 or control compounds for a specified period (e.g., 1 hour).

  • Radiolabeling:

    • Add [¹⁴C]-acetate to each well and incubate for a defined period (e.g., 2-4 hours) under standard cell culture conditions.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS to remove unincorporated [¹⁴C]-acetate.

    • Lyse the cells and extract the lipids using an appropriate solvent system.

    • Separate the lipid-containing organic phase.

  • Quantification:

    • Evaporate the solvent and resuspend the lipid extract in a suitable solvent.

    • Add the lipid extract to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each sample.

    • Calculate the percentage of inhibition of [¹⁴C]-acetate incorporation relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

LDH Cytotoxicity Assay

This assay assesses the cytotoxicity of a compound by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4]

Materials:

  • Cultured cells (e.g., U937 cells)

  • Cell culture medium

  • BI-99179 and control compounds

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at ~490 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.[5]

    • Include wells for "spontaneous LDH release" (cells with medium only), "maximum LDH release" (cells treated with a lysis solution provided in the kit), and "background control" (medium only).[5]

    • Treat the experimental wells with a range of concentrations of BI-99179.

    • Incubate the plate for the desired treatment duration.

  • Assay:

    • Carefully transfer the cell-free supernatant from each well to a new 96-well plate.[5]

    • Add the LDH reaction solution to each well and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).[5]

    • Add the stop solution to each well.

  • Measurement:

    • Measure the absorbance of each well at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each treatment concentration using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualizations

FASN Signaling in Cancer

FASN_Signaling_in_Cancer cluster_0 Upstream Regulation cluster_1 Downstream Effects GF Growth Factors (e.g., EGF, HER2) GFR Growth Factor Receptors GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_node FASN SREBP1c->FASN_node Upregulates Expression Palmitate Palmitate FASN_node->Palmitate Synthesizes Lipid_Rafts Membrane Synthesis & Lipid Rafts Palmitate->Lipid_Rafts Signaling_Proteins Protein Palmitoylation (e.g., Wnt, Ras) Palmitate->Signaling_Proteins Cell_Growth Cell Growth & Proliferation Lipid_Rafts->Cell_Growth Signaling_Proteins->Cell_Growth Survival Cell Survival Signaling_Proteins->Survival BI99179 BI-99179 BI99179->FASN_node

Caption: FASN signaling pathway in cancer and the inhibitory action of BI-99179.

Experimental Workflow: Cellular FASN Inhibition Assay

Cellular_FASN_Inhibition_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with BI-99179 (various concentrations) Seed_Cells->Treat_Cells Add_Radiolabel 3. Add [¹⁴C]-Acetate Treat_Cells->Add_Radiolabel Incubate 4. Incubate Add_Radiolabel->Incubate Wash_Cells 5. Wash with PBS Incubate->Wash_Cells Extract_Lipids 6. Extract Lipids Wash_Cells->Extract_Lipids Measure_Radioactivity 7. Scintillation Counting Extract_Lipids->Measure_Radioactivity Analyze_Data 8. Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the [¹⁴C]-Acetate incorporation assay.

Logical Relationship: BI-99179 as a Chemical Probe

BI99179_Chemical_Probe BI99179 BI-99179 Potency High Potency (IC50 = 79 nM) BI99179->Potency Selectivity High Selectivity (>100 targets screened) BI99179->Selectivity Cell_Permeability Cell Permeable BI99179->Cell_Permeability In_Vivo_Activity In Vivo Activity (Oral Bioavailability) BI99179->In_Vivo_Activity Chemical_Probe Validated Chemical Probe for FASN Potency->Chemical_Probe Selectivity->Chemical_Probe Cell_Permeability->Chemical_Probe In_Vivo_Activity->Chemical_Probe

Caption: Key attributes validating BI-99179 as a chemical probe for FASN.

References

understanding the selectivity profile of BI 99179

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Selectivity Profile of BI-99179

This guide provides a comprehensive overview of the selectivity profile of BI-99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical properties of this compound.

Introduction

BI-99179 is a selective, non-covalent small molecule inhibitor of the mammalian type I fatty acid synthase (FASN).[1][2] FASN is a critical enzyme in the de novo synthesis of fatty acids, a process vital for neoplastic lipogenesis, and is often overexpressed in various cancers.[3][4] This makes FASN an attractive therapeutic target for oncology and other diseases related to lipid metabolism.[3][5] BI-99179 serves as a valuable chemical probe for the in vitro and in vivo validation of FASN as a therapeutic target.[1][6] A thorough understanding of its selectivity is crucial for interpreting experimental results and predicting potential on- and off-target effects.

Quantitative Inhibitory Profile

The potency and selectivity of BI-99179 have been characterized through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Potency against Primary Target (Fatty Acid Synthase)
TargetAssay SystemIC50Reference
Human FASNEnzyme isolated from HeLa cells79 nM[1][3][6][7]
Mouse FASNMouse hypothalamic N-42 cellular assay0.6 µM[4][6][7]
Optical Antipode (BI 99990)FASN enzyme from HeLa cells> 3000 nM[1][2]
Table 2: Off-Target Selectivity Profile
Screening PanelConcentrationResultsReference
Broad Target Panel (30 external targets)10 µM<20% inhibition for all targets[2][3]
Boehringer Ingelheim In-House Screens (>100 targets)Not SpecifiedHigh selectivity confirmed[1][2]
- Kinases>10 targetsHigh selectivity[1][2]
- GPCRs>10 targetsHigh selectivity[1][2]
- Enzymes>10 targetsHigh selectivity[1][2]
- Ion Channels5 targetsHigh selectivity[1][2]
PRESTO-TANGO GPCR Screen (PDSP)10 µMNo significant inhibition observed for 315 GPCRs[1][2]
Cytotoxicity Assay (LDH release)up to 30 µMNo significant LDH release[4][6]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of selectivity data. The following are descriptions of key experimental protocols used in the characterization of BI-99179.

Biochemical FASN Inhibition Assay

This assay quantifies the direct inhibitory effect of BI-99179 on the enzymatic activity of FASN.

  • Enzyme Source : Human FASN is isolated from HeLa cells.[3]

  • Reaction : The assay measures the incorporation of radiolabeled acetyl-CoA or malonyl-CoA into fatty acids.

  • Procedure :

    • The FASN enzyme is incubated with the inhibitor (BI-99179) in a suitable buffer.

    • The reaction is initiated by adding substrates, including radiolabeled precursors.

    • The mixture is incubated for a set period (e.g., 4 hours) to allow for fatty acid synthesis.[3]

    • The reaction is quenched, and the synthesized lipids are extracted using a solvent mixture (e.g., methanol:chloroform 1:1).[3]

    • The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter (β-counter).[3]

    • IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations.

Cellular FASN Inhibition Assay

This assay measures the ability of BI-99179 to inhibit FASN activity within a cellular context.

  • Cell Line : Mouse hypothalamic N-42 cells are commonly used.[4][6]

  • Principle : The assay measures the inhibition of de novo lipogenesis by quantifying the incorporation of a labeled precursor (e.g., ¹⁴C-acetate) into cellular lipids.

  • Procedure :

    • Cells are seeded in culture plates and allowed to adhere.

    • The cells are then treated with various concentrations of BI-99179.

    • A radiolabeled lipid precursor is added to the medium.

    • After an incubation period, cells are harvested and washed to remove unincorporated precursor.

    • Cellular lipids are extracted.

    • The radioactivity of the lipid extract is measured to determine the rate of lipogenesis.

    • IC50 values are determined from the dose-response curve.

Cytotoxicity Assay (LDH Release)

This assay is used to assess the general cytotoxicity of the compound, distinguishing specific inhibitory effects from cell death.

  • Principle : Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is a common indicator of cytotoxicity.

  • Procedure :

    • Cells are treated with a range of concentrations of BI-99179 (e.g., up to 30 µM).[4][6]

    • After the incubation period, an aliquot of the cell culture supernatant is collected.

    • The supernatant is mixed with an LDH assay reagent containing lactate, NAD+, and a tetrazolium salt.

    • LDH in the sample catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured spectrophotometrically, which is proportional to the amount of LDH released.

Visualizations

The following diagrams illustrate key pathways and processes related to BI-99179.

FASN_Pathway cluster_cytosol Cytosol AcetylCoA Acetyl-CoA FASN FASN (Fatty Acid Synthase) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate (Fatty Acid) FASN->Palmitate NADPH Lipids Complex Lipids (Membranes, Signaling) Palmitate->Lipids BI99179 BI-99179 BI99179->FASN

Caption: Simplified pathway of FASN-mediated de novo lipogenesis and its inhibition by BI-99179.

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Biochemical Reaction cluster_analysis Data Analysis Enzyme 1. Isolate FASN Enzyme (e.g., from HeLa cells) Incubate 3. Incubate FASN with BI-99179 Enzyme->Incubate Inhibitor 2. Prepare BI-99179 Concentration Gradient Inhibitor->Incubate React 4. Add Substrates (e.g., ¹⁴C-Malonyl-CoA, NADPH) Incubate->React Quench 5. Stop Reaction React->Quench Extract 6. Extract Lipids Quench->Extract Measure 7. Quantify Radioactivity (β-counter) Extract->Measure Calculate 8. Calculate % Inhibition & Determine IC50 Measure->Calculate

Caption: Experimental workflow for a biochemical FASN inhibition assay.

Selectivity_Screening cluster_panels Screening Panels Compound BI-99179 (Test Concentration: 10 µM) Kinases Kinase Panel (>10 targets) Compound->Kinases GPCRs GPCR Panel (315 targets) Compound->GPCRs Enzymes Enzyme Panel (>10 targets) Compound->Enzymes IonChannels Ion Channel Panel (5 targets) Compound->IonChannels Result Result: High Selectivity (<20% Inhibition on Off-Targets) Kinases->Result GPCRs->Result Enzymes->Result IonChannels->Result

Caption: Logical flow of the off-target selectivity screening process for BI-99179.

References

The Role of BI-99179 in the Investigation of Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its application in the study of lipid metabolism. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for professionals in the field.

Introduction to BI-99179 and its Target: Fatty Acid Synthase

BI-99179 is a non-covalent inhibitor of the mammalian type I fatty acid synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids.[1] FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. This process is fundamental to lipogenesis and is highly active in lipogenic tissues such as the liver and adipose tissue.[1] Under conditions of caloric excess, FASN plays a key role in converting carbohydrates into fatty acids for storage as triglycerides.

Dysregulation of FASN activity is implicated in various metabolic diseases, including obesity and non-alcoholic fatty liver disease (NAFLD), as well as in cancer, where it supports the high lipid demand of rapidly proliferating tumor cells. Consequently, FASN has emerged as a significant therapeutic target. BI-99179's high potency and selectivity for FASN make it a valuable tool for both in vitro and in vivo validation of FASN as a therapeutic target in lipid metabolism-related disorders.[1]

Mechanism of Action of BI-99179

BI-99179 selectively targets the β-ketoacyl reductase (KR) domain of the FASN multienzyme complex. By binding to this domain, it inhibits the reduction of acetoacetyl-ACP to β-hydroxybutyryl-ACP, a crucial step in the fatty acid elongation cycle. This non-covalent inhibition effectively blocks the synthesis of palmitate and subsequent downstream lipid products.

Quantitative Data for BI-99179

The following tables summarize the key quantitative parameters of BI-99179's activity and pharmacokinetic profile.

Parameter Value Assay Conditions Reference
IC50 79 nMFASN enzyme isolated from HeLa cells[1]
IC50 0.6 µMMouse hypothalamic N-42 cellular assay
Negative Control (Optical Antipode) > 3000 nMFASN enzyme assay[1]
Selectivity No significant inhibition observed at 10 µMPanel of >100 in-house screens (enzymes, GPCRs, kinases, ion channels) and 315 GPCRs in the PRESTO-TANGO screen[1]
Parameter Value Species Dose Reference
Half-life (t1/2) 3.0 hMale Han/Wistar rats4 mg/kg (oral)
Efficacy Increased hypothalamic Malonyl-CoARats10 or 100 mg/kg (2h /24h post-dose)[1]

Signaling Pathways

The following diagrams illustrate the central role of Fatty Acid Synthase in the lipogenesis pathway and the impact of its inhibition by BI-99179.

FAS_Signaling_Pathway Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis & TCA Cycle AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Triglycerides Triglycerides (Lipid Droplets) Palmitate->Triglycerides Membrane_Lipids Membrane Lipids Palmitate->Membrane_Lipids Signaling_Molecules Signaling Molecules Palmitate->Signaling_Molecules BI99179 BI-99179 BI99179->FASN Inhibition Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Activation SREBP1c->FASN Upregulates Transcription

Fatty Acid Synthase (FASN) Signaling Pathway and Inhibition by BI-99179.

Experimental_Workflow_FAS_Inhibition cluster_invitro cluster_invivo start Start: Hypothesis (FASN inhibition reduces lipid accumulation) invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Cell Culture (e.g., HepG2, Adipocytes) invitro->cell_culture animal_model Animal Model (e.g., Diet-induced obese rats) invivo->animal_model treatment Treatment with BI-99179 (Dose-response) cell_culture->treatment fas_activity FAS Activity Assay treatment->fas_activity lipid_accumulation Lipid Accumulation Assay (e.g., Oil Red O Staining) treatment->lipid_accumulation cell_viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->cell_viability data_analysis Data Analysis and Interpretation fas_activity->data_analysis lipid_accumulation->data_analysis cell_viability->data_analysis drug_admin BI-99179 Administration (e.g., Oral gavage) animal_model->drug_admin monitoring Monitor Physiological Parameters (Body weight, food intake) drug_admin->monitoring tissue_analysis Tissue Analysis (Liver, Adipose, Hypothalamus) - Lipid content - Malonyl-CoA levels monitoring->tissue_analysis tissue_analysis->data_analysis conclusion Conclusion: Role of FASN in Lipid Metabolism and Therapeutic Potential of BI-99179 data_analysis->conclusion

Experimental Workflow for Studying FASN Inhibition with BI-99179.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of BI-99179 on lipid metabolism are provided below. These are representative protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro FAS Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of FASN by monitoring the oxidation of NADPH.

Materials:

  • Purified FASN enzyme or cell lysate containing FASN

  • BI-99179

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

  • Substrate Solution: 30 µM Acetyl-CoA, 100 µM Malonyl-CoA, 350 µM NADPH in Assay Buffer

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of BI-99179 in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 25 µL of the FASN enzyme preparation to each well.

  • Add 25 µL of the diluted BI-99179 or vehicle control (Assay Buffer with DMSO) to the respective wells.

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 150 µL of the pre-warmed Substrate Solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADPH oxidation is proportional to FASN activity.

  • Calculate the rate of reaction (V) for each concentration of BI-99179.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Lipid Accumulation Assay (Oil Red O Staining)

This protocol details a method for visualizing and quantifying intracellular lipid accumulation in cultured cells treated with BI-99179.

Materials:

  • Adherent cells (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium, supplemented with oleic acid to induce lipid accumulation

  • BI-99179

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

  • 60% Isopropanol

  • Microscope

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Induce lipogenesis by incubating the cells in medium containing oleic acid.

  • Treat the cells with various concentrations of BI-99179 or vehicle control for 24-48 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash the cells with PBS.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O staining solution. Incubate for 20 minutes at room temperature.

  • Wash the cells with water until the water runs clear.

  • Visualize the lipid droplets (stained red) under a microscope and capture images.

  • For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of BI-99179 on the viability of cultured cells.

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • BI-99179

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of BI-99179 or vehicle control for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Study in a Rat Model of Diet-Induced Obesity

This protocol outlines a general procedure for evaluating the in vivo efficacy of BI-99179 in a rodent model.

Materials:

  • Male Wistar rats

  • High-fat diet (HFD)

  • Standard chow diet

  • BI-99179

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Equipment for oral gavage, blood collection, and tissue harvesting

Procedure:

  • Induce obesity by feeding rats a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.

  • Randomly assign the HFD-fed rats to a vehicle control group and BI-99179 treatment groups (e.g., 10 mg/kg and 100 mg/kg).

  • Administer BI-99179 or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).

  • Monitor body weight, food intake, and water consumption daily or weekly.

  • At the end of the treatment period, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol) and glucose.

  • Euthanize the animals and harvest tissues of interest, such as the liver, adipose tissue, and hypothalamus.

  • Analyze the liver for lipid content (e.g., via histology or biochemical assays).

  • Analyze hypothalamic tissue for malonyl-CoA levels using appropriate methods such as LC-MS/MS.

  • Statistically analyze the data to determine the effect of BI-99179 on the measured parameters.

Conclusion

BI-99179 is a valuable pharmacological tool for elucidating the role of Fatty Acid Synthase in lipid metabolism. Its high potency and selectivity allow for precise interrogation of the FASN pathway in both cellular and whole-organism contexts. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute studies aimed at understanding the physiological and pathological roles of de novo lipogenesis and to explore the therapeutic potential of FASN inhibition.

References

A Preliminary Investigation of BI 99179 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the preliminary investigations into BI 99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its effects on cancer cells. It covers the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in its study.

Introduction: Targeting Tumor Metabolism with this compound

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks is the upregulation of de novo lipogenesis, a process heavily reliant on the enzyme Fatty Acid Synthase (FASN). FASN catalyzes the synthesis of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids required for cell membranes, energy storage, and signaling molecule synthesis.[1] In normal, non-lipogenic tissues, FASN expression is typically low, whereas many cancers show significant overexpression, correlating with poor prognosis and increased malignancy.[1][2]

This dependency on FASN presents a promising therapeutic window. This compound is a potent, selective, non-covalent, and orally bioavailable inhibitor of FASN.[3][4] It was identified through high-throughput screening as a tool compound suitable for the in vivo validation of FASN as a therapeutic target.[4] This guide explores the foundational preclinical research on this compound, focusing on its effects at the cellular and molecular level in various cancer models.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of FASN.[3] This inhibition blocks the synthesis of palmitate, leading to a cascade of downstream cellular events:

  • Metabolic Stress: The primary effect is the depletion of endogenous fatty acids, which are crucial for the structural integrity of cell membranes and for post-translational modification of proteins (e.g., palmitoylation) involved in signaling.[5][6]

  • Inhibition of Proliferation and Cell Cycle Arrest: By depriving cancer cells of essential lipids for new membrane synthesis, FASN inhibition halts cell growth.[5] Studies on FASN inhibitors show they can induce a cytostatic effect, leading to growth arrest in the G1 and G2 phases of the cell cycle.[7][8]

  • Induction of Apoptosis: The disruption of lipid homeostasis and key signaling pathways, along with potential accumulation of the FASN substrate malonyl-CoA, can induce endoplasmic reticulum stress and ultimately trigger programmed cell death, or apoptosis, in cancer cells.[1][6][8]

  • Signaling Pathway Disruption: FASN activity is intricately linked with major oncogenic signaling pathways. Its inhibition has been shown to disrupt the PI3K-AKT-mTOR and β-catenin pathways, which are critical for cell survival and proliferation.[6][9]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of this compound

Compound Target IC50 Notes Source
This compound FASN 79 nM Potent, non-covalent inhibitor. [3]
This compound FASN 13 nM Determined in a biochemical assay. [5]

| BI 99990 | FASN | > 3000 nM | Optical antipode used as a negative control. |[3] |

Table 2: Summary of Preclinical Investigations of this compound in Cancer Models

Cancer Model Key Findings Experimental Approach Source
Triple-Negative Breast Cancer (TNBC) Brain Metastases Showed similar target engagement to other FASN inhibitors (TVB-2640, TVB-3166); downregulated genes in nucleotide synthesis, cell cycle, and DNA damage response. NanoString nCounter gene expression analysis. [7]
HER2+ Breast Cancer (BT474 cells) Inhibition of fatty acid synthesis and lowered palmitate levels confirmed in vitro. FASN inhibition suppressed tumor growth in the brain. 13C-glucose tracing, in vivo tumor growth assessment. [5][10]
Chronic Myeloid Leukemia (K562 cells) Strong inhibition of FASN activity demonstrated in a cellular assay (pIC50 = 7.6). Cellular FASN assay. [5]

| Various Cancers (Preclinical Models) | FASN inhibition, in general, reduces tumor growth and metastasis. This compound is noted as a potent tool to study this effect. | In vivo and in vitro cancer models. |[11][12] |

Signaling Pathways Modulated by this compound

The inhibition of FASN by this compound has significant downstream consequences on critical oncogenic signaling pathways. Overexpressed FASN supports the hyperactivation of pathways like PI3K/Akt/mTOR and MAPK, which in turn can create a positive feedback loop by promoting FASN expression.[11] By disrupting lipid synthesis, FASN inhibitors can disable these signal transduction networks that are essential for tumor cell growth and survival.[9]

FASN_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis GFR Growth Factor Receptors (e.g., HER2, EGFR) PI3K PI3K/Akt Pathway GFR->PI3K activates MAPK MAPK Pathway GFR->MAPK activates FASN FASN PI3K->FASN upregulates MAPK->FASN upregulates Palmitate Palmitate & Lipids FASN->Palmitate synthesizes Proliferation Cell Proliferation & Survival Membrane Membrane Integrity & Lipid Rafts Palmitate->Membrane Signaling Protein Palmitoylation & Signaling Palmitate->Signaling Palmitate->Proliferation Apoptosis Apoptosis BI99179 This compound BI99179->FASN Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with this compound vs. Vehicle (DMSO) start->treatment prolif_assay Proliferation Assay (e.g., CellTiter-Glo) treatment->prolif_assay Incubate wb_assay Western Blot (Signaling Proteins) treatment->wb_assay Incubate ge_assay Gene Expression (NanoString/RNA-Seq) treatment->ge_assay Incubate data_analysis Data Collection & Analysis prolif_assay->data_analysis wb_assay->data_analysis ge_assay->data_analysis interpretation Interpretation of Results: - IC50 Calculation - Pathway Modulation - Gene Regulation data_analysis->interpretation conclusion Conclusion: Efficacy & Mechanism interpretation->conclusion

References

Methodological & Application

BI 99179 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 99179 is a potent and selective non-covalent inhibitor of type I fatty acid synthase (FASN).[1][2] FASN is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids, and is frequently overexpressed in various cancer cells, making it a compelling target for therapeutic intervention.[3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical assay to determine its inhibitory effect on purified FASN and a cell-based assay to assess its impact on cellular lipogenesis.

Introduction to this compound

This compound is a valuable chemical probe for studying the biological roles of FASN.[1][5] It inhibits human FASN with high potency and demonstrates significant oral bioavailability, allowing for its use in both in vitro and in vivo studies.[1][5] The mechanism of action is the non-covalent inhibition of FASN, likely through binding to the ketoacyl reductase (KR) domain of the enzyme. A structurally related but inactive enantiomer, BI 99990, is available as a negative control for in vitro experiments.[1][2]

Data Presentation

Inhibitory Activity of this compound and Negative Control
CompoundAssay TypeTarget/Cell LineParameterValueReference
This compound BiochemicalHuman FASN (from HeLa cells)IC5079 nM[1]
Cell-BasedMouse Hypothalamic N-42 CellsIC500.6 µM[3][5]
BI 99990 BiochemicalHuman FASNIC50> 3000 nM[1][2]
Selectivity Profile of this compound
Target ClassNumber of Targets ScreenedConcentrationInhibitionReference
Various (enzymes, GPCRs, kinases, ion channels)> 3010 µM< 20%[4]
GPCRs (PRESTO-TANGO screen)31510 µMNo significant modulation[1]

Signaling Pathway

The following diagram illustrates the central role of Fatty Acid Synthase (FASN) in the de novo lipogenesis pathway, which is inhibited by this compound.

FASN_Pathway cluster_cytoplasm Cytoplasm Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_cyt Acetyl-CoA Pyruvate->AcetylCoA_cyt via Citrate Shuttle from Mitochondria Citrate_cyt Citrate MalonylCoA Malonyl-CoA AcetylCoA_cyt->MalonylCoA ATP, HCO3- AcetylCoA_cyt->MalonylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA_cyt->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADP NADP+ FASN->NADP Complex_Lipids Complex Lipids (e.g., Triglycerides, Phospholipids) Palmitate->Complex_Lipids ACC BI99179 This compound BI99179->FASN Inhibition NADPH NADPH NADPH->FASN Reducing Equivalents

Caption: FASN Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical Assay: FASN Activity Assessment by NADPH Consumption

This protocol measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a required cofactor for the fatty acid synthesis reaction.

Workflow Diagram:

Biochemical_Workflow A Prepare Assay Buffer and Reagents B Add FASN, this compound (or vehicle), Acetyl-CoA, and NADPH to plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with Malonyl-CoA C->D E Measure A340nm kinetically D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the FASN Biochemical Assay.

Materials:

  • Purified human FASN enzyme

  • This compound

  • BI 99990 (negative control)

  • Potassium phosphate buffer (200 mM, pH 6.6)

  • Dithiothreitol (DTT)

  • EDTA

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, and 1 mM EDTA.

    • Prepare stock solutions of NADPH, Acetyl-CoA, and Malonyl-CoA in the reaction buffer.

    • Prepare serial dilutions of this compound and BI 99990 in DMSO. Further dilute in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a total volume of approximately 300 µL:

      • Particle-free supernatant containing FASN (e.g., 150 µg)

      • This compound, BI 99990, or DMSO vehicle control.

      • NADPH (final concentration ~0.24 mM)

      • Acetyl-CoA (final concentration ~30 µM)

  • Pre-incubation:

    • Incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding Malonyl-CoA (final concentration ~50 µM).

    • Immediately begin measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Correct the rates by subtracting the background rate of NADPH oxidation observed in the absence of Malonyl-CoA.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell-Based Assay: Inhibition of De Novo Lipogenesis using [¹⁴C]-Acetate Incorporation

This assay measures the ability of this compound to inhibit FASN activity within intact cells by quantifying the incorporation of radiolabeled acetate into newly synthesized lipids.

Workflow Diagram:

Cell_Based_Workflow A Seed cells and allow to adhere B Treat cells with this compound (or vehicle) A->B C Add [14C]-Acetate and incubate B->C D Wash cells and lyse C->D E Extract lipids D->E F Quantify radioactivity by scintillation counting E->F G Determine % inhibition and IC50 F->G

Caption: Workflow for the [¹⁴C]-Acetate Incorporation Assay.

Materials:

  • Cancer cell line with high FASN expression (e.g., human glioma GAMG cells)

  • Cell culture medium and supplements

  • This compound

  • BI 99990 (negative control)

  • [¹⁴C]-Sodium Acetate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Cell Culture:

    • Seed the chosen cancer cells in multi-well plates at an appropriate density and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound, BI 99990, or a DMSO vehicle control for a predetermined time (e.g., 2-4 hours).

  • Radiolabeling:

    • Add [¹⁴C]-Sodium Acetate to each well at a final concentration of, for example, 1 µCi/mL.

    • Incubate the cells for an additional period (e.g., 4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Cell Lysis and Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., chloroform:methanol 2:1).

  • Quantification:

    • Transfer the lipid-containing organic phase to scintillation vials and allow the solvent to evaporate.

    • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein content of parallel wells if necessary.

    • Calculate the percent inhibition of [¹⁴C]-acetate incorporation for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The protocols outlined in this document provide robust methods for the in vitro characterization of the FASN inhibitor this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. These assays are essential tools for researchers investigating the therapeutic potential of FASN inhibition in diseases such as cancer.

References

Application Notes and Protocols for BI 99179 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for utilizing BI 99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in various cell-based assays. The information is intended to assist in the investigation of FASN's role in cellular processes and the evaluation of this compound's therapeutic potential.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In normal adult tissues, FASN expression and activity are generally low, with cells preferentially utilizing circulating fatty acids. However, many cancer cells exhibit upregulated FASN expression, relying on endogenous fatty acid synthesis to support rapid proliferation, membrane biogenesis, and signaling molecule production. This metabolic shift makes FASN an attractive target for cancer therapy. This compound has demonstrated potent inhibition of FASN and antiproliferative effects in various cancer cell lines.

Mechanism of Action

This compound acts as a potent and selective non-covalent inhibitor of type I fatty acid synthase. By inhibiting FASN, this compound disrupts the endogenous production of fatty acids, leading to a reduction in the cellular pool of lipids necessary for various biological functions. This disruption can induce apoptosis in cancer cells and inhibit tumor growth. The inhibition of FASN has also been shown to impact cellular signaling pathways that are crucial for cancer cell survival and proliferation.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound in various assays and cell lines. This data provides a reference for designing experiments and selecting appropriate concentrations.

Assay Type Cell Line/Enzyme Source Parameter Value Reference
Enzymatic AssayHuman FASN (from HeLa cells)IC5079 nM
Cellular AssayMouse hypothalamic N-42 cellsIC500.6 µM
Antiproliferative AssayHuman glioma GAMG cellsEffective Concentrations1, 2, and 4 µM
Cytotoxicity AssayNot specifiedNo significant LDH releaseUp to 30 µM

Experimental Protocols

Herein are detailed protocols for common cell-based assays to evaluate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT/XTT or Resazurin-based)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, LNCaP, HepG2)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • MTT, XTT, or Resazurin reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.01 µM to 100 µM is a good starting point.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

      • Mix gently to dissolve the formazan crystals.

    • For XTT or Resazurin Assay:

      • Add the appropriate volume of XTT or Resazurin reagent to each well according to the manufacturer's instructions.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance (for MTT/XTT) or fluorescence (for Resazurin) using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Measurement:

    • Perform the LDH assay on the collected supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specific time.

  • Data Acquisition:

    • Measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the controls.

Protocol 3: De Novo Lipogenesis Assay (14C-Acetate Incorporation)

This assay directly measures the synthesis of new fatty acids by monitoring the incorporation of radiolabeled acetate.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • [1-14C] Acetic acid, sodium salt

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Radiolabeling:

    • Add [1-14C] acetic acid to each well at a final concentration of 1 µCi/mL.

    • Incubate for 2-4 hours at 37°C, 5% CO2.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation.

    • Collect the solvent containing the extracted lipids into a new tube.

  • Quantification:

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid residue in scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each well (determined from a parallel plate).

    • Express the data as a percentage of the vehicle control to determine the inhibition of lipogenesis.

Mandatory Visualization

FASN Signaling Pathway in Cancer

The following diagram illustrates the central role of Fatty Acid Synthase (FASN) in cancer cell metabolism and its regulation by key oncogenic signaling pathways.

FASN_Signaling_Pathway cluster_upstream Upstream Regulators cluster_fasn FASN-Mediated Lipogenesis cluster_downstream Downstream Effects Growth Factors Growth Factors Growth Factor Receptors (e.g., EGFR, HER2) Growth Factor Receptors (e.g., EGFR, HER2) Growth Factors->Growth Factor Receptors (e.g., EGFR, HER2) PI3K PI3K Growth Factor Receptors (e.g., EGFR, HER2)->PI3K MAPK MAPK Growth Factor Receptors (e.g., EGFR, HER2)->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP-1c SREBP-1c mTOR->SREBP-1c MAPK->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Expression Fatty Acids Fatty Acids FASN->Fatty Acids Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis Energy Storage Energy Storage Fatty Acids->Energy Storage Signaling Molecules Signaling Molecules Fatty Acids->Signaling Molecules Cell Proliferation & Survival Cell Proliferation & Survival Membrane Synthesis->Cell Proliferation & Survival Energy Storage->Cell Proliferation & Survival Signaling Molecules->Cell Proliferation & Survival This compound This compound This compound->FASN Inhibits

Caption: FASN signaling pathway in cancer and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

This diagram outlines a logical workflow for the comprehensive evaluation of this compound in a cell-based setting.

Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Select Cancer Cell Lines Select Cancer Cell Lines Determine this compound Concentration Range Determine this compound Concentration Range Select Cancer Cell Lines->Determine this compound Concentration Range Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Determine this compound Concentration Range->Cell Viability Assay (e.g., MTT) Cytotoxicity Assay (e.g., LDH) Cytotoxicity Assay (e.g., LDH) Determine this compound Concentration Range->Cytotoxicity Assay (e.g., LDH) Lipogenesis Assay (e.g., 14C-Acetate) Lipogenesis Assay (e.g., 14C-Acetate) Determine this compound Concentration Range->Lipogenesis Assay (e.g., 14C-Acetate) Calculate IC50 Values Calculate IC50 Values Cell Viability Assay (e.g., MTT)->Calculate IC50 Values Assess Cytotoxic Effects Assess Cytotoxic Effects Cytotoxicity Assay (e.g., LDH)->Assess Cytotoxic Effects Quantify Inhibition of Lipogenesis Quantify Inhibition of Lipogenesis Lipogenesis Assay (e.g., 14C-Acetate)->Quantify Inhibition of Lipogenesis Correlate Findings Correlate Findings Calculate IC50 Values->Correlate Findings Assess Cytotoxic Effects->Correlate Findings Quantify Inhibition of Lipogenesis->Correlate Findings

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Application Notes and Protocols for In Vivo Use of BI 99179 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 99179 is a potent and selective non-covalent inhibitor of type I fatty acid synthase (FASN). FASN is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids.. In normal tissues, FASN expression is generally low, as cells primarily utilize circulating lipids. However, FASN is overexpressed in many cancer types and is implicated in metabolic diseases, making it a compelling therapeutic target. This compound has demonstrated significant peripheral and central exposure upon oral administration in rats, making it a suitable tool compound for in vivo validation of FASN as a therapeutic target. These application notes provide detailed protocols for the use of this compound in mouse models of oncology and metabolic disease, based on available preclinical data.

Mechanism of Action

This compound inhibits FASN, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This inhibition leads to an accumulation of malonyl-CoA, a key signaling molecule in metabolic regulation. Increased malonyl-CoA levels can, in turn, inhibit carnitine palmitoyltransferase 1 (CPT1), leading to a decrease in fatty acid β-oxidation. The anti-tumor effects of FASN inhibition are attributed to the disruption of lipid synthesis required for membrane formation in rapidly proliferating cells, as well as alterations in signaling pathways that are dependent on lipid modifications of proteins.

Data Presentation

In Vitro Potency of this compound
ParameterSpecies/Cell LineValueReference
IC₅₀ (FASN inhibition) Human (HeLa cells)79 nM
IC₅₀ ([¹⁴C]acetate incorporation) Mouse (N-42 hypothalamic cells)0.6 µM
Cytotoxicity (LDH release) Human (U937 cells)>30 µM
In Vivo Pharmacokinetics of this compound in Rats (Oral Administration, 4 mg/kg)
ParameterValueReference
Cₘₐₓ 2,110 nM
tₘₐₓ 0.5 h
t₁/₂ 3.0 h
Bioavailability (F) 46%
Brain Concentration (2h) 1,300 nM

Note: This data is from studies in rats and should be used as a guide for mouse experiments. Pharmacokinetic parameters may vary between species.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model of Cancer

This protocol is designed to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water, or 20% SBE-β-CD in saline)

  • Cancer cell line of interest (e.g., human prostate, breast, or lung cancer cells known to overexpress FASN)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture and Implantation: Culture cancer cells under standard conditions. When cells reach 80-90% confluency, harvest and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth regularly using caliper measurements (Volume = (width)² x length / 2). Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Preparation of this compound Formulation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For oral administration, freshly prepare the dosing solution daily by diluting the stock solution in the chosen vehicle. A formulation of 20% SBE-β-CD in saline is a suggested vehicle.

  • Dosing and Administration: Based on rodent studies with other FASN inhibitors, a starting dose range of 20-100 mg/kg administered orally (p.o.) once daily is recommended. Administer the prepared this compound formulation or vehicle to the respective groups via oral gavage.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Excise tumors and measure their final weight.

    • Collect blood for pharmacokinetic analysis if required.

    • Tissues (tumor, liver, etc.) can be collected for pharmacodynamic biomarker analysis (e.g., measurement of malonyl-CoA levels) or histological examination.

Protocol 2: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

This protocol is designed to investigate the effects of this compound on body weight, food intake, and metabolic parameters in a diet-induced obesity (DIO) mouse model.

Materials:

  • This compound

  • Vehicle (as in Protocol 1)

  • Male C57BL/6J mice (prone to diet-induced obesity)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Metabolic cages for monitoring food and water intake

  • Equipment for measuring blood glucose and other metabolites

Procedure:

  • Induction of Obesity: Feed a cohort of mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Randomization: Once the HFD-fed mice have developed a significant increase in body weight compared to the chow-fed group, randomize them into treatment and control groups.

  • Dosing and Administration: Administer this compound (a suggested starting dose range of 10-50 mg/kg, p.o., once daily) or vehicle to the respective groups.

  • Monitoring and Data Collection:

    • Monitor body weight and food intake daily. For precise food intake measurements, house mice in metabolic cages.

    • Monitor fasting blood glucose and insulin levels at baseline and at regular intervals during the study.

    • Observe mice for any adverse effects.

  • Endpoint Analysis:

    • After a defined treatment period (e.g., 4-8 weeks), perform a glucose tolerance test (GTT) or insulin tolerance test (ITT).

    • At the end of the study, collect blood for analysis of lipids and other metabolic markers.

    • Collect tissues such as liver, adipose tissue, and hypothalamus for analysis of gene expression, protein levels, and metabolite concentrations (e.g., malonyl-CoA).

Visualizations

Fatty Acid Synthase (FASN) Signaling Pathway and Inhibition by this compound

FASN_Pathway Citrate Citrate (from mitochondria) ACLY ACLY Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ACC ACC AcetylCoA->ACC FASN FASN AcetylCoA->FASN MalonylCoA Malonyl-CoA ACC->MalonylCoA MalonylCoA->FASN CPT1 CPT1 MalonylCoA->CPT1 Palmitate Palmitate (C16:0) FASN->Palmitate Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Palmitate->Lipid_Synthesis Signaling Signaling & Membrane Structure Lipid_Synthesis->Signaling BI99179 This compound BI99179->FASN FAO Fatty Acid β-Oxidation CPT1->FAO FattyAcids Fatty Acids FattyAcids->CPT1 Experimental_Workflow Model_Selection Model Selection (e.g., Xenograft, DIO) Animal_Prep Animal Preparation & Model Induction Model_Selection->Animal_Prep Randomization Randomization into Treatment Groups Animal_Prep->Randomization Treatment This compound or Vehicle Administration (e.g., p.o.) Randomization->Treatment Monitoring In-life Monitoring (Tumor size, Body weight, Food intake, etc.) Treatment->Monitoring Endpoint Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis (Efficacy, PK/PD, Biomarkers) Endpoint->Analysis

Application Notes and Protocols for BI 99179 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 99179 is a potent and selective inhibitor of type I fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids.[1][2][3] FAS is frequently overexpressed in various cancer cells, playing a crucial role in tumor growth and survival by providing essential lipids for membrane formation, energy storage, and signaling molecules.[2][4][5] Inhibition of FAS by this compound has been shown to have antiproliferative effects in cancer cells, making it a valuable tool for cancer research and a potential therapeutic target.[1][4] These application notes provide a detailed protocol for the preparation of a this compound stock solution and its application in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 391.46 g/mol [1]
Target Fatty Acid Synthase (FAS)[1][2]
IC₅₀ (Human FAS) 79 nM[1][4][6]
IC₅₀ (Mouse N-42 cells) 0.6 µM[1][4]
Solubility (DMSO) ≥ 20.8 mg/mL (≥ 53.1 mM)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1]

Signaling Pathway

This compound exerts its effect by inhibiting fatty acid synthase (FAS), a central enzyme in the de novo lipogenesis pathway. FAS catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. By blocking this step, this compound disrupts the production of endogenous fatty acids, which are critical for various cellular functions in cancer cells, including membrane synthesis, energy metabolism, and the generation of signaling molecules. The inhibition of FAS can lead to an accumulation of malonyl-CoA and a depletion of downstream lipids, ultimately inducing apoptosis and inhibiting cancer cell proliferation.

BI99179_Pathway cluster_0 Cytosol AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Palmitate Palmitate FAS->Palmitate NADPH Downstream Fatty Acid Metabolism (e.g., Membrane Synthesis, Energy Storage) Palmitate->Downstream BI99179 This compound BI99179->FAS

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line of interest

  • Cells in culture

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 391.46 g/mol * Volume (L)

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 391.46 g/mol * 0.001 L = 3.91 mg

  • Dissolve this compound in DMSO:

    • Aseptically weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot and Store:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Treatment of Cells with this compound
  • Thaw the Stock Solution:

    • When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solutions:

    • Dilute the 10 mM stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations.

    • It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response experiments.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the cell culture medium containing the desired concentrations of this compound (and the vehicle control) to the cells.

    • Incubate the cells for the desired period, depending on the experimental endpoint (e.g., 24, 48, or 72 hours for proliferation assays).

  • Assay and Analysis:

    • Following incubation, perform the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or western blotting for target engagement.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

BI99179_Workflow cluster_0 Stock Solution Preparation cluster_1 Cell Treatment cluster_2 Analysis Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Media Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., Viability, Apoptosis) Incubate->Assay Analyze Analyze Data Assay->Analyze

References

Application of BI 99179 in Oncology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 99179 is a potent and selective, non-covalent inhibitor of type I fatty acid synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway that is significantly upregulated in many types of cancer to support rapid cell proliferation, membrane biogenesis, and signaling molecule production.[1][4][5] The differential expression and reliance on FASN in tumor cells compared to normal tissues make it an attractive therapeutic target in oncology.[1][5] this compound serves as a valuable chemical probe for the preclinical validation of FASN as a therapeutic target in cancer research.[2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of FASN.[1][3] This leads to a depletion of palmitate, the primary product of FASN, and an accumulation of the substrate malonyl-CoA. The consequences of FASN inhibition in cancer cells are multifaceted and can include:

  • Induction of Apoptosis: The disruption of fatty acid synthesis and the accumulation of toxic intermediates can trigger programmed cell death.[1][4][5]

  • Inhibition of Cell Proliferation: A lack of fatty acids hinders the formation of new cell membranes, which is essential for cell division.

  • Disruption of Oncogenic Signaling: FASN activity is linked to key cancer-promoting signaling pathways. Inhibition of FASN can lead to the downregulation of pathways such as PI3K/Akt/mTOR and HER2 signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetSpeciesAssayIC₅₀Reference
FASNHumanBiochemical Assay (HeLa cell isolated)79 nM[2]
FASNMouseCellular Assay (N-42 hypothalamic cells)0.6 µM[4]
Table 2: Illustrative Antiproliferative Activity of a Potent FASN Inhibitor in Various Cancer Cell Lines

Note: Extensive public data on the IC₅₀ values of this compound across a wide range of cancer cell lines is limited. The following data for a different potent FASN inhibitor, TVB-3166, is provided for illustrative purposes to demonstrate the expected range of activity.

Cell LineCancer TypeIC₅₀ (µM)
CALU-6Non-Small Cell Lung Cancer0.10
PANC-1Pancreatic CancerNot specified, but showed dose-responsive tumor growth inhibition
A549Non-Small Cell Lung CancerNot specified, but sensitive
MCF7Breast CancerNot specified, but sensitive
LNCaPProstate CancerNot specified, but sensitive

Applications in Oncology Research

Recent preclinical studies have highlighted the utility of this compound in investigating the role of FASN in specific and challenging areas of oncology, particularly in the context of brain metastases.

Breast Cancer Brain Metastasis

The brain microenvironment is characterized by low lipid availability, forcing metastatic cancer cells to rely on de novo fatty acid synthesis for survival and growth. This creates a specific vulnerability that can be targeted by FASN inhibitors.

A key preclinical study demonstrated that this compound, being a brain-permeable FASN inhibitor, can effectively reduce the growth of HER2+ breast cancer brain metastases in an in vivo mouse model.[6] The study confirmed that this compound inhibited fatty acid synthesis and lowered palmitate levels in breast cancer cells.[6] This suggests that this compound is a valuable tool for studying the metabolic adaptations of cancer cells in the brain and for the preclinical evaluation of FASN inhibition as a strategy to combat brain metastases.

More recently, this compound was used in a drug-screening assay in preclinical models of triple-negative breast cancer (TNBC) brain metastases.[5][7][8] This research further underscores the relevance of FASN as a target in this difficult-to-treat disease and the utility of this compound as a research tool in this context.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., BT-474 for HER2+ breast cancer, MDA-MB-231BR for TNBC brain metastasis)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 1 nM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of FASN Inhibition

This protocol is for assessing the downstream effects of this compound on key signaling proteins.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-HER2, anti-total-HER2, anti-FASN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize to a loading control like GAPDH.

Protocol 3: In Vivo Xenograft Study in a Mouse Model of Brain Metastasis

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Immunocompromised mice (e.g., NSG mice)

  • Brain-seeking cancer cell line (e.g., BT-474)

  • Equipment for intracardiac or intracranial injections

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Implant the brain-seeking cancer cells into the mice via intracardiac or intracranial injection to establish brain metastases.

  • Tumor Establishment: Monitor the formation of brain metastases using bioluminescence imaging.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor tumor growth regularly using bioluminescence imaging. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor burden between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy.

Mandatory Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Regulators cluster_fasn FASN-Mediated Lipogenesis cluster_downstream Downstream Effects RTK RTK (e.g., HER2/EGFR) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates SREBP1c SREBP-1c mTOR->SREBP1c activates FASN FASN SREBP1c->FASN activates AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate produces Membrane Membrane Synthesis Palmitate->Membrane Signaling Signaling Molecules Palmitate->Signaling ProteinPalm Protein Palmitoylation Palmitate->ProteinPalm Proliferation Cell Proliferation Membrane->Proliferation Survival Cell Survival Membrane->Survival Signaling->Proliferation Signaling->Survival ProteinPalm->Proliferation ProteinPalm->Survival BI99179 This compound BI99179->FASN

Caption: FASN signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed Seed cancer cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 AddBI Add this compound to cells Incubate1->AddBI PrepareBI Prepare this compound serial dilutions PrepareBI->AddBI Incubate2 Incubate 72h AddBI->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for determining cell viability with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of FASN in oncology. Its high potency and selectivity, combined with its brain permeability, make it particularly useful for studying cancers that exhibit a strong dependence on de novo fatty acid synthesis, such as brain metastases. While extensive public data on its efficacy across a broad range of cancer types is still emerging, the provided protocols and application notes offer a solid foundation for researchers to explore the therapeutic potential of FASN inhibition in their specific cancer models of interest. It is important to note that this compound is currently a preclinical research compound, and there is no publicly available information on its progression into clinical trials.

References

Application Notes and Protocols for Investigating Viral Replication Using BI 99179

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 99179 is a potent and selective non-covalent inhibitor of human fatty acid synthase (FASN), with an IC50 of 79 nM.[1] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a precursor for more complex fatty acids. While extensively studied in the context of cancer metabolism, emerging evidence highlights the critical role of FASN in the life cycle of numerous viruses.[2] Viruses often co-opt host metabolic pathways to support their replication, and FASN-mediated lipogenesis is essential for creating the membranous structures required for viral replication complexes, assembly, and budding.[2] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of FASN in viral replication and to explore its potential as a broad-spectrum antiviral agent.

Mechanism of Action

This compound inhibits FASN, thereby blocking the synthesis of fatty acids. This disruption of lipid homeostasis is hypothesized to interfere with viral replication through several mechanisms:

  • Inhibition of Replication Organelle Formation: Many viruses remodel host cell membranes to create specialized compartments for their replication machinery. By limiting the availability of fatty acids, this compound may prevent the formation of these essential structures.

  • Impaired Virion Assembly and Egress: The assembly and budding of enveloped viruses are dependent on host-derived lipids for their envelopes. Depletion of the fatty acid pool can lead to the production of fewer or non-infectious viral particles.

  • Alteration of Protein Palmitoylation: Palmitoylation, the attachment of fatty acids to proteins, is a crucial post-translational modification for many viral and host proteins, affecting their localization and function. FASN inhibition can indirectly affect this process.[3]

Data Presentation

In Vitro Inhibitory Activity of this compound
ParameterSpeciesAssayIC50Reference
FASN InhibitionHumanHeLa cell-isolated enzyme79 nM[1]
Antiviral Activity of Other FASN Inhibitors (for comparative reference)

As direct antiviral data for this compound is not yet available, the following table summarizes the activity of other FASN inhibitors against various viruses. This data provides a rationale for testing this compound against these and other viruses.

FASN InhibitorVirusCell LineAssayEC50 / IC50Reference
OrlistatDengue Virus (DENV)Huh-7Plaque Assay10.07 µM[4]
TriclosanDengue Virus 2 (DENV2)VeroPlaque Assay10.21 µM[5][6]
LapatinibDengue Virus 2 (DENV2)VeroPlaque Assay4.9 µM[5][6]
TriclosanZika Virus (ZIKV)VeroPlaque Assay22.84 µM[5][6]
LapatinibZika Virus (ZIKV)VeroPlaque Assay2 µM[5][6]
TVB-3166Respiratory Syncytial Virus (RSV)A549Viral Titer Reduction~0.07 µM[7][8][9]
C75SARS-CoV-2Hela-ACE2, Huh 7.5, Vero-E6Viral Titer Reduction1.6 - 2 µM[10]
TVB-3166SARS-CoV-2Hela-ACE2, Huh 7.5, Vero-E6Viral Titer ReductionNot specified[10]

Experimental Protocols

The following protocols are adapted from established methods for testing antiviral compounds and FASN inhibitors.[9][11][12] Researchers should optimize these protocols for their specific virus-cell system.

Protocol 1: Cytotoxicity Assay

It is essential to determine the cytotoxicity of this compound in the host cell line to ensure that any observed antiviral effect is not due to cell death.[13]

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for RSV)

  • Cell culture medium and supplements

  • This compound (and its negative control, the optical antipode BI 99990, if available)[1]

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

  • Incubate the plate for the same duration as the planned antiviral assay (e.g., 48 or 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Viral Yield Reduction Assay

This assay quantifies the effect of this compound on the production of infectious virus particles.

Materials:

  • Host cell line

  • Virus stock with a known titer

  • This compound

  • 96-well or 24-well plates

  • Infection medium (low-serum or serum-free medium)

Procedure:

  • Seed host cells in a multi-well plate and grow to 90-95% confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, MOI of 0.01 or 0.1.

  • After a 1-2 hour adsorption period, remove the viral inoculum and add fresh medium containing the corresponding concentrations of this compound.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24, 48, or 72 hours).

  • Harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of viral titer reduction against the log of the compound concentration.

Protocol 3: Quantitative RT-PCR for Viral RNA

This protocol measures the effect of this compound on the levels of viral RNA within the host cells.

Materials:

  • Infected cell lysates from a viral yield reduction experiment

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • Primers and probe specific for a viral gene and a host housekeeping gene (for normalization)

  • qPCR master mix

  • qPCR instrument

Procedure:

  • At the desired time points post-infection (e.g., 8, 16, 24 hours), lyse the cells treated with this compound and the control cells.

  • Extract total RNA from the cell lysates using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers and probes for the viral gene of interest and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA in treated versus untreated cells.

Mandatory Visualizations

FASN_Inhibition_and_Viral_Replication cluster_host_cell Host Cell cluster_virus_replication Viral Replication Cycle AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids Membranes Membrane Synthesis FattyAcids->Membranes Palmitoylation Protein Palmitoylation FattyAcids->Palmitoylation ReplicationOrganelle Replication Organelle Formation Membranes->ReplicationOrganelle Required for VirionAssembly Virion Assembly & Budding Membranes->VirionAssembly Required for ViralProteins Viral Proteins Palmitoylation->ViralProteins Modifies BI99179 This compound BI99179->FASN Inhibits

Caption: FASN's role in viral replication and its inhibition by this compound.

Antiviral_Assay_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis SeedCells 1. Seed Host Cells (e.g., 96-well plate) TreatCompound 2. Pre-treat with this compound (serial dilutions) SeedCells->TreatCompound InfectVirus 3. Infect with Virus (defined MOI) TreatCompound->InfectVirus Incubate 4. Incubate (e.g., 24-72 hours) InfectVirus->Incubate Harvest 5. Harvest Supernatant and/or Cell Lysate Incubate->Harvest Cytotoxicity Cytotoxicity Assay (CC50) (Parallel uninfected plate) Harvest->Cytotoxicity ViralTiter Viral Titer Assay (EC50) (Plaque Assay / TCID50) Harvest->ViralTiter ViralRNA Viral RNA Quantification (qRT-PCR) Harvest->ViralRNA

Caption: Workflow for evaluating the antiviral activity of this compound.

References

Application Notes and Protocols: BI 99179 and Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 99179 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2][3] FASN is frequently overexpressed in various human cancers and is considered a promising therapeutic target.[1] These application notes provide detailed protocols for the experimental use of this compound and its corresponding negative control to investigate its effects on cancer cells. The included negative control, the optical antipode of this compound, is crucial for distinguishing on-target from off-target effects.[4]

Compound Information

A summary of the key characteristics of this compound and its negative control is provided in the table below.

CompoundTargetIC50 (Human FASN)Cellular Potency (N-42 cells)Negative Control Activity (FASN)
This compound Fatty Acid Synthase (FASN)79 nM[2][4]0.6 µM[2]-
Negative Control Fatty Acid Synthase (FASN)> 3000 nM[4]-Inactive

Signaling Pathway and Experimental Workflow

To effectively design experiments, it is essential to understand the signaling pathway in which FASN operates and to have a clear experimental workflow.

FASN_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway De Novo Lipogenesis cluster_downstream Downstream Effects Growth_Factors Growth Factors Citrate Citrate Nutrient_Excess Nutrient Excess (Glucose, Insulin) Nutrient_Excess->Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA ACC ACC Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Palmitate Palmitate & other Fatty Acids FASN->Palmitate Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Modification Protein Modification Palmitate->Protein_Modification Signaling_Molecules Signaling Molecules Palmitate->Signaling_Molecules Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Protein_Modification->Cell_Proliferation Signaling_Molecules->Cell_Proliferation BI_99179 This compound BI_99179->FASN

Caption: FASN Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assays Assays Start Start: Select Cancer Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment: - this compound (Dose-Response) - Negative Control - Vehicle Control Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT/CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Target_Engagement Target Engagement Assay (e.g., CETSA) Treatment->Target_Engagement Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Target_Engagement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound. It is recommended to use cancer cell lines known to be sensitive to FASN inhibition, such as certain prostate, breast, ovarian, or colon cancer cell lines.[5]

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Selected cancer cell line (e.g., PC-3, LNCaP, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and negative control (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound and the negative control in culture medium. A suggested concentration range for this compound is 0.01 µM to 100 µM. Add 100 µL of the diluted compounds, negative control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve for this compound and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of FASN and downstream signaling proteins.

Materials:

  • 6-well plates

  • This compound, negative control, and vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Recommended Primary Antibodies:

Target ProteinFunctionExpected Change with this compoundRecommended Supplier(s)
FASN Target of this compoundNo change in total proteinCell Signaling Technology (#3189), Abcam (ab128870)[6]
Phospho-ACC (Ser79) Inactivated form of ACC (upstream of FASN)Potential increaseCell Signaling Technology (#3661, #11818), Invitrogen (PA5-17725)[7][8][9]
Cleaved PARP Marker of apoptosisIncrease[10]Cell Signaling Technology (#9542), Novus Biologicals[10]
Cleaved Caspase-3 Key executioner of apoptosisIncrease[11]Abcam (ab4051), Novus Biologicals[2]
p21 Cell cycle inhibitorIncrease-
β-Actin or GAPDH Loading controlNo change-

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x, 5x, and 10x the IC50), the negative control, and vehicle for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol is to confirm the direct binding of this compound to FASN within the cellular environment.[12]

Materials:

  • This compound and vehicle control

  • Intact cells

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blot materials (as described above)

Procedure:

  • Cell Treatment: Treat intact cells in suspension or adherent in plates with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the levels of FASN by western blotting as described in the previous protocol.

  • Data Analysis: Plot the amount of soluble FASN as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Conclusion

These application notes provide a comprehensive guide for the experimental design and execution of studies involving the FASN inhibitor this compound and its negative control. The provided protocols for cell viability, western blotting, and target engagement assays will enable researchers to thoroughly investigate the cellular effects of this potent and selective compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for advancing research in cancer metabolism and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BI 99179 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI 99179. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for their cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: Based on available data, a good starting point for most cancer cell lines is a concentration range of 1 µM to 10 µM. This compound has shown antiproliferative effects in human glioma GAMG cells at concentrations of 1, 2, and 4 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary depending on the cell type and the specific endpoint being measured. For antiproliferative assays, incubation times of 96 to 120 hours have been reported.[1] For initial range-finding experiments, a 72-hour incubation period is often a reasonable starting point.

Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of fatty acid synthase (FASN).

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1%.

  • Compound Stability: Ensure that your stock solution of this compound has been stored correctly at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation.[1]

Q4: My results are not consistent across experiments. What are the potential sources of variability?

A4: Inconsistent results can arise from several sources:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments.

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Assay Technique: Maintain consistent incubation times and follow the manufacturer's protocol for your chosen viability assay precisely.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of type I fatty acid synthase (FASN), with an IC50 of 79 nM.[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids. By inhibiting FASN, this compound disrupts lipid metabolism, which can lead to apoptosis and reduced proliferation in cancer cells that are highly dependent on this pathway.

Troubleshooting Guide

This guide provides a systematic approach to optimizing this compound concentration for your cell viability experiments.

Table 1: Quantitative Data Summary for this compound
ParameterValueCell Line/SystemReference
IC50 (FASN inhibition) 79 nMHeLa cell-isolated enzyme[2][4]
IC50 (cellular) 0.6 µMMouse hypothalamic N-42 cells[1][3]
Effective Concentration 1, 2, 4 µMHuman glioma GAMG cells[1]
Cytotoxicity (LDH release) No significant release up to 30 µMNot specified[1][3]
Experimental Protocols

1. Dose-Response Experiment for Determining Optimal Concentration

This protocol outlines the steps to determine the effective concentration range of this compound for your cell line of interest using a standard MTT assay.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

BI_99179_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Effects Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN Fatty Acid Synthase (FASN) mTOR->FASN Upregulates Palmitate Palmitate FASN->Palmitate Product Cell_Proliferation Cell Proliferation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Substrate Palmitate->Cell_Proliferation BI_99179 This compound BI_99179->FASN Inhibits Apoptosis Apoptosis BI_99179->Apoptosis Induces

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Start: Optimizing This compound Concentration Dose_Response Perform Initial Dose-Response (e.g., 0.01 - 100 µM) Start->Dose_Response Viability_Check Assess Cell Viability (e.g., MTT, CellTiter-Glo) Dose_Response->Viability_Check Decision_Optimal Is there a clear IC50 and optimal range? Viability_Check->Decision_Optimal High_Toxicity High Toxicity at Low Concentrations? Decision_Optimal->High_Toxicity No Refine_Concentration Refine Concentration Range (Narrower range around IC50) Decision_Optimal->Refine_Concentration Yes Low_Effect Little to No Effect at High Concentrations? High_Toxicity->Low_Effect No Troubleshoot_Toxicity Troubleshoot Toxicity: - Check solvent concentration - Reduce incubation time - Verify compound integrity High_Toxicity->Troubleshoot_Toxicity Yes Troubleshoot_Efficacy Troubleshoot Efficacy: - Increase incubation time - Confirm FASN expression - Use a more sensitive assay Low_Effect->Troubleshoot_Efficacy Yes End Proceed with Optimized Concentration Low_Effect->End No, proceed with caution Troubleshoot_Toxicity->Dose_Response Troubleshoot_Efficacy->Dose_Response Refine_Concentration->End

Caption: Troubleshooting workflow for this compound.

References

potential off-target effects of BI 99179

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BI-99179, a potent and selective Fatty Acid Synthase (FASN) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BI-99179?

A1: The primary target of BI-99179 is human Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. BI-99179 is a non-covalent inhibitor with a reported IC50 of 79 nM for FASN isolated from HeLa cells.[1][2]

Q2: How selective is BI-99179 for FASN?

A2: BI-99179 is a highly selective inhibitor. Its selectivity has been confirmed through various screening panels. For instance, in a screen of over 100 in-house targets at Boehringer Ingelheim, including more than 10 kinases, 10 GPCRs, and 5 ion channels, no significant off-target activity was observed.[1] Additionally, in a PRESTO-TANGO screen against 315 G-protein coupled receptors, no significant modulation was seen at a concentration of 10 µM.[1]

Q3: Are there any known off-target activities for BI-99179?

A3: While BI-99179 is highly selective, some minor off-target interactions have been reported. In a kinome scan, a few kinases showed less than 50% of control activity when tested at 1 µM.[3] In a GPCR scan, the only notable hit was the Dopamine Transporter (DAT/SLC6A3), which showed 77.27% inhibition.[3] An external screen of 30 non-related targets showed less than 20% inhibition at 10 µM for all targets.[3]

Q4: What are the observed in vivo adverse effects of BI-99179, and are they related to off-target activity?

A4: In rats, administration of BI-99179 has been associated with adverse effects such as reddened and swollen mouth and eyelids, salivation, and hair loss.[1] However, these effects are likely on-target, as the optically inactive antipode BI-99990, which has a much lower affinity for FASN (IC50 > 3000 nM), showed these effects to a lesser extent.[1]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed that does not align with FASN inhibition.

  • Possible Cause: Potential off-target activity of BI-99179. Although highly selective, minor interactions with other proteins have been noted.

  • Troubleshooting Steps:

    • Review Off-Target Data: Consult the provided off-target screening data (Tables 1-3) to see if any of the identified minor off-targets could be responsible for the observed phenotype.

    • Use Negative Control: Include the inactive optical antipode, BI-99990, in your experiments. If the phenotype persists with BI-99179 but not with BI-99990, it is more likely to be an on-target FASN effect.

    • Titrate BI-99179 Concentration: Use the lowest effective concentration of BI-99179 to minimize potential off-target effects. The recommended concentration for cellular use is 1-10 µM.[3]

    • Orthogonal Approach: Use a structurally different FASN inhibitor or an siRNA-based approach to confirm that the phenotype is due to FASN inhibition.

Issue 2: Variability in experimental results when using BI-99179.

  • Possible Cause: Inconsistent compound handling or experimental setup.

  • Troubleshooting Steps:

    • Proper Solubilization: Ensure BI-99179 is fully dissolved according to the manufacturer's instructions.

    • Consistent Controls: Always include appropriate vehicle controls (e.g., DMSO) and a positive control for FASN inhibition if available.

    • Cell Line Authentication: Verify the identity and purity of your cell lines.

Quantitative Off-Target Data

The following tables summarize the available quantitative data on the off-target screening of BI-99179.

Table 1: Kinome Scan Results for BI-99179 at 1 µM

Kinase Target% of Control
Kinase 1< 50%
Kinase 2< 50%
Kinase 3< 50%
(Note: Specific kinase names were not publicly disclosed in the available data)[3]

Table 2: GPCR Screen (PRESTO-TANGO) Result for BI-99179 at 10 µM

Target% Inhibition
Dopamine Transporter (DAT/SLC6A3)77.27%
314 other GPCRsNo significant modulation

Table 3: Eurofins SafetyScreen44™ Panel Highlights for BI-99179 at 10 µM

Target% Inhibition
All 44 targets< 20%
(Note: This is a summary of the external screen of 30 non-related targets)[3]

Experimental Protocols

1. PRESTO-Tango GPCR Selectivity Screen

This methodology is used to assess the off-target effects of compounds on a wide range of G-protein coupled receptors.

  • Principle: The PRESTO-Tango assay is a high-throughput screening platform that measures β-arrestin recruitment to activated GPCRs. It utilizes a transcription-based reporter system to quantify receptor activation.

  • General Protocol:

    • HTLA cells, which are engineered to express a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein, are used.

    • Cells are transfected with a library of GPCR-tethered TEV protease cleavage site-transcription factor fusion proteins.

    • Transfected cells are incubated with the test compound (e.g., BI-99179 at 10 µM).

    • If the compound activates a specific GPCR, it induces β-arrestin recruitment.

    • The co-localization of the β-arrestin-TEV fusion protein with the GPCR fusion protein leads to the cleavage of the transcription factor.

    • The released transcription factor translocates to the nucleus and drives the expression of the luciferase reporter.

    • Luciferase activity is measured to quantify the interaction.

2. Eurofins SafetyScreen44™ Panel

This is a commercially available panel used to identify potential off-target liabilities of drug candidates early in development.

  • Principle: The panel consists of a battery of in vitro radioligand binding and enzyme inhibition assays for 44 targets known to be associated with adverse drug reactions.

  • General Protocol:

    • The test compound (BI-99179) is prepared at a specified concentration (e.g., 10 µM).

    • For binding assays, the compound is incubated with a preparation of the target receptor (e.g., membranes from cells overexpressing the receptor) and a specific radioligand. The amount of radioligand displaced by the test compound is measured.

    • For enzyme assays, the compound is incubated with the purified enzyme and its substrate. The inhibition of enzyme activity is measured.

    • The results are typically expressed as the percentage of inhibition of binding or enzyme activity compared to a control.

Visualizations

FASN_Inhibition_Pathway Simplified FASN Inhibition Pathway cluster_Lipogenesis De Novo Lipogenesis cluster_Inhibition Inhibition Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate BI_99179 BI-99179 BI_99179->FASN Inhibits

Caption: Simplified pathway of FASN-mediated lipogenesis and its inhibition by BI-99179.

Off_Target_Troubleshooting Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed Check_Off_Target Review Off-Target Data (Tables 1-3) Start->Check_Off_Target Use_Negative_Control Use Negative Control (BI-99990) Check_Off_Target->Use_Negative_Control No clear candidate Off_Target_Effect Potential Off-Target Effect Check_Off_Target->Off_Target_Effect Candidate identified Titrate_Concentration Titrate BI-99179 Concentration Use_Negative_Control->Titrate_Concentration Phenotype absent with control Use_Negative_Control->Off_Target_Effect Phenotype persists Orthogonal_Approach Use Orthogonal Approach (siRNA, etc.) Titrate_Concentration->Orthogonal_Approach On_Target_Effect Likely On-Target (FASN-mediated) Orthogonal_Approach->On_Target_Effect Phenotype confirmed Orthogonal_Approach->Off_Target_Effect Phenotype not confirmed

Caption: Logical workflow for troubleshooting unexpected experimental outcomes with BI-99179.

References

BI 99179 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of BI 99179, a potent and selective inhibitor of type I fatty acid synthase (FAS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, non-covalent inhibitor of type I fatty acid synthase (FAS).[1][2] FAS is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids. By inhibiting FAS, this compound blocks the production of long-chain fatty acids, which are crucial for various cellular processes, including membrane formation and energy storage.[3] FAS is overexpressed in many cancer types, making it an attractive target for cancer therapy.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: The aqueous solubility of this compound at pH 7 is greater than 39 µg/mL.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the cell culture medium immediately before use.

Q4: Is this compound cytotoxic?

A4: this compound has shown no significant cytotoxicity, as measured by LDH release, in U937 cells at concentrations up to 30 µM.[2][3] However, it is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line of interest.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound in cell culture experiments.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected compound activity. Compound Degradation: this compound may be unstable in your specific cell culture medium over the course of the experiment.Perform a stability study to determine the half-life of this compound in your media. This can be done by incubating the compound in the media at 37°C and measuring its concentration at different time points using HPLC or LC-MS. Consider refreshing the media with freshly diluted compound at regular intervals if significant degradation is observed.
Non-specific Binding: The compound may be binding to serum proteins in the media or to the plastic of the culture plates, reducing its effective concentration.Reduce the serum concentration in your media if your cell line can tolerate it. Consider using low-binding plates. It is crucial to establish a clear dose-response relationship in your specific assay conditions.
Precipitation of the compound in the cell culture medium. Low Solubility: The final concentration of this compound in the medium may exceed its solubility limit, especially after dilution from a DMSO stock.Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Prepare the final dilution immediately before adding it to the cells. Visually inspect the medium for any signs of precipitation after adding the compound.
High variability between replicate wells. Uneven Compound Distribution: Improper mixing when adding the compound to the wells can lead to concentration differences.After adding the diluted compound to the wells, gently swirl the plate to ensure even distribution.
Cell Seeding Inconsistency: Uneven cell numbers across wells will lead to variable results.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability in cell numbers per well.

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into your pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM). Prepare enough volume for all time points.

  • Aliquot the compound-media mixture into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the samples at 37°C in a 5% CO2 incubator. The T=0 sample should be immediately processed or stored at -80°C.

  • At each time point , collect the respective sample and store it at -80°C until analysis.

  • Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample and determine the half-life of the compound in the medium.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) dilute_media Dilute Stock in Cell Culture Medium prep_stock->dilute_media aliquot Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) dilute_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect_samples Collect and Store Samples at -80°C incubate->collect_samples analyze Analyze by HPLC or LC-MS collect_samples->analyze calculate Calculate % Remaining and Half-life analyze->calculate

Caption: Workflow for assessing the stability of this compound in cell culture media.

signaling_pathway Simplified Fatty Acid Synthesis Pathway and Inhibition by this compound cluster_inputs Precursors cluster_synthesis Fatty Acid Synthesis cluster_inhibitor Inhibition acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitate Palmitate (C16:0) fas->palmitate Elongation Cycles bi99179 This compound bi99179->fas

Caption: Inhibition of Fatty Acid Synthase (FAS) by this compound.

References

Technical Support Center: BI 99179 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the fatty acid synthase (FASN) inhibitor, BI 99179, in in vivo experiments. The information is designed to help anticipate and address potential challenges related to toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, non-covalent inhibitor of mammalian type I fatty acid synthase (FASN).[1][2][3] FASN is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids.[2][3] By inhibiting FASN, this compound blocks the production of fatty acids, which can impact various cellular processes, including those in rapidly proliferating cancer cells that show upregulated FASN expression.[2][3]

Q2: What are the known in vivo adverse effects of this compound in rats?

In vivo studies in rats have identified several dose- and time-dependent adverse effects associated with this compound administration. These include:

  • Reddened and swollen mouth

  • Reddened and swollen eyelids

  • Salivation

  • Hair loss[1]

These effects were observed to begin on day 4 at a dose of 30 mg/kg and on day 9 at a dose of 3 mg/kg.[3] It is noteworthy that these effects were less pronounced or absent with the inactive optical antipode, BI 99990, suggesting they are related to the inhibition of FASN.[1][3]

Q3: Is there a negative control compound available for in vivo studies with this compound?

The optical antipode, BI 99990, can be used as a negative control for in vitro experiments as it has a significantly lower inhibitory effect on FASN (IC50 > 3000 nM) compared to this compound (IC50 = 79 nM).[2][3] However, BI 99990 has shown other adverse effects at 50 mg/kg in rats and is therefore not recommended for in vivo control studies.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Redness and swelling of the mouth and/or eyelids. This is a documented adverse effect of this compound, likely an on-target effect of FASN inhibition.[1]- Implement a daily health monitoring plan for all animals. - Record the onset and severity of these signs. - Consider a dose-response study to identify the minimum effective dose with acceptable tolerability. - Ensure animals have easy access to softened food and water if oral discomfort is suspected. - Consult with a veterinarian for potential supportive care options.
Excessive salivation. Another documented on-target adverse effect.[1]- Monitor for signs of dehydration. - Ensure continuous access to a water source. - Document the frequency and severity of salivation as part of the daily health check.
Hair loss (alopecia). A reported adverse effect, likely related to FASN inhibition.[1]- Document the location and extent of hair loss. - Monitor for any associated skin irritation or inflammation. - Ensure bedding is clean and dry to prevent skin infections.
Reduced food intake and body weight. FASN inhibition is known to decrease cumulative food intake.[1][3] This is an expected pharmacological effect.- Monitor food and water intake and body weight daily. - Distinguish between expected pharmacological effects and signs of distress. - If weight loss exceeds pre-defined humane endpoint criteria (e.g., >15-20% of baseline), consider dose reduction or cessation of treatment in accordance with institutional animal care and use committee (IACUC) guidelines.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound and Negative Control

CompoundTargetIC50 (nM)Assay System
This compound Human FASN79Enzyme isolated from HeLa cells
BI 99990 Human FASN> 3000Enzyme isolated from HeLa cells

Data sourced from Boehringer Ingelheim opnMe portal.[2][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosing
Clearance 8.2 mL/min/kg0.4 mg/kg (i.v.)
Volume of Distribution (Vss) 1.6 L/kg0.4 mg/kg (i.v.)
Tmax 0.5 h4 mg/kg (p.o.)
Half-life (t1/2) 3.0 h4 mg/kg (p.o.)
Cmax 2,110 nM4 mg/kg (p.o.)
Oral Bioavailability (F) 46%4 mg/kg (p.o.)
Brain Concentration (2h) 1,300 nM4 mg/kg (p.o.)
Cerebrospinal Fluid Conc. (2h) 50 nM4 mg/kg (p.o.)

Data sourced from Boehringer Ingelheim opnMe portal.[3]

Experimental Protocols

General Protocol for Oral Administration and Toxicity Monitoring in Rats

This protocol provides a general framework. Specific details should be adapted based on experimental design and institutional guidelines.

  • Formulation:

    • This compound is a benzoxazole derivative.[4] While specific formulation details for minimizing toxicity are not published, a common approach for preclinical compounds is to formulate them in a vehicle such as a solution or suspension. A typical vehicle might consist of 0.5% carboxymethylcellulose (CMC) in water.

    • The stability and homogeneity of the formulation should be confirmed prior to the study.

  • Dosing:

    • Administer this compound orally (p.o.) via gavage.

    • Dose volumes should be based on the most recent body weight measurements and kept consistent (e.g., 5-10 mL/kg).

  • Toxicity Monitoring:

    • Clinical Observations: Conduct and record daily clinical observations. Pay close attention to the known adverse effects: reddened/swollen mouth and eyelids, salivation, and hair loss.[1] Note the time of onset and severity of each sign.

    • Body Weight: Record body weights daily.

    • Food and Water Intake: Measure and record daily food and water consumption.

    • Humane Endpoints: Establish clear humane endpoints in the study protocol, such as a pre-defined percentage of body weight loss or a certain severity score for clinical signs, in accordance with IACUC regulations.

  • Data Collection:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis to assess for any systemic toxicity.

    • Perform a full necropsy and collect major organs for histopathological examination to identify any target organ toxicity.

Visualizations

FASN_Signaling_Pathway cluster_input Cellular Inputs cluster_fasn Fatty Acid Synthase (FASN) Cycle cluster_output Cellular Outputs Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate FASN->Palmitate De Novo Lipogenesis Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Modification Protein Modification Palmitate->Protein_Modification Energy_Storage Energy Storage Palmitate->Energy_Storage BI_99179 BI_99179 BI_99179->FASN Inhibition

Caption: Simplified signaling pathway of Fatty Acid Synthase (FASN) and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Formulation Prepare this compound Formulation Dosing Oral Administration of this compound Formulation->Dosing Animal_Acclimation Animal Acclimation & Baseline Measurements Animal_Acclimation->Dosing Monitoring Daily Monitoring: - Clinical Signs - Body Weight - Food/Water Intake Dosing->Monitoring Sample_Collection Blood & Tissue Collection Monitoring->Sample_Collection Analysis - Hematology - Clinical Chemistry - Histopathology Sample_Collection->Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

BI 99179 cell permeability challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI 99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and frequently asked questions related to the cellular permeability and activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and non-covalent small molecule inhibitor of type I fatty acid synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of long-chain fatty acids.[2] this compound is thought to bind to the ketoacyl reductase (KR) domain of FASN, thereby inhibiting its enzymatic activity.[3]

Q2: I'm observing a significant difference between this compound's enzymatic IC50 and its cellular IC50. Does this indicate a cell permeability issue?

A2: Not necessarily. It is common for there to be a difference between a compound's potency in a purified enzyme assay versus a cell-based assay.[4] While the enzymatic IC50 for this compound against isolated human FASN is approximately 79 nM, its reported IC50 in a mouse hypothalamic cell line (N-42) is 0.6 µM (600 nM).[5] This shift can be attributed to several factors other than poor membrane permeability, including:

  • Cellular environment: The concentration of substrates, cofactors, and the target protein within the cell can differ significantly from the conditions of an enzymatic assay.

  • Target engagement: The compound needs to reach a sufficient intracellular concentration to bind to FASN.

  • Cellular metabolism: The compound may be metabolized by the cells, reducing its effective concentration.

  • Efflux pumps: The compound could be a substrate for cellular efflux pumps that actively remove it from the cell.

This compound has demonstrated significant exposure in both peripheral and central tissues after oral administration in rats, which suggests it possesses reasonable in vivo permeability.[6]

Q3: In which cell lines has this compound shown activity?

A3: this compound has shown antiproliferative effects in various cancer cell lines, including human glioma GAMG cells.[1] It is also potent in the mouse hypothalamic N-42 cell line.[2] The sensitivity to FASN inhibitors can vary between cell lines.[3]

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have no significant lactate dehydrogenase (LDH) release in cytotoxicity assays at concentrations up to 30 µM, indicating low cytotoxicity at its effective concentrations.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.

Issue 1: Higher than expected IC50 in our cellular assay.

  • Question: We are observing a higher IC50 value for this compound in our cell line compared to the published data. What could be the reason?

  • Answer:

    • Cell Line Specificity: FASN expression levels and the reliance of the cell line on de novo lipogenesis can vary, affecting sensitivity to FASN inhibitors.[3] Consider quantifying FASN expression in your cell line.

    • Assay Conditions: Ensure that your assay conditions are optimized. This includes cell seeding density, serum concentration in the media, and the duration of compound incubation.

    • Compound Stability: Verify the stability of this compound in your culture medium over the course of the experiment. Degradation can lead to a decrease in the effective concentration.

    • Presence of Exogenous Lipids: The presence of fatty acids in the culture medium (e.g., in fetal bovine serum) can rescue cells from the effects of FASN inhibition, leading to an apparent decrease in potency. Consider using lipid-depleted serum.

Issue 2: High variability between replicate wells in our cell-based assay.

  • Question: Our experimental results with this compound show high variability between replicate wells. How can we improve the consistency?

  • Answer:

    • Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting to achieve uniform cell seeding across the plate.

    • Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this "edge effect," consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS.

    • Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Visually inspect the wells for any signs of compound precipitation. Ensure the final DMSO concentration is low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
Enzymatic IC50 79 nMIsolated human FASN from HeLa cells[7]
Cellular IC50 0.6 µM (600 nM)Mouse hypothalamic N-42 cells[5]
Cytotoxicity (LDH release) > 30 µMU937 cells[8]

Table 2: Illustrative Permeability Data Classification

Permeability ClassificationCaco-2 Papp (10⁻⁶ cm/s)Correlation with Human AbsorptionReference
High > 1070-100%[9]
Moderate 1 - 1020-70%[9]
Low < 10-20%[9]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The test compound (e.g., this compound) is added to the donor wells of the filter plate.

    • The filter plate is placed in an acceptor plate containing buffer.

    • The assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

    • The concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Cell Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal absorption and can also indicate the potential for active transport.

  • Methodology:

    • Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.

    • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • After a specific incubation time (e.g., 2 hours), samples are taken from the opposite chamber.

    • The concentration of the compound is quantified by LC-MS/MS.

    • The Papp is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate of an efflux transporter.[10]

3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a compound with its protein target within a cell.

  • Methodology:

    • Cells are treated with the test compound (this compound) or a vehicle control.

    • The cells are then heated to a range of temperatures, causing proteins to denature and precipitate.

    • Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble FASN protein remaining at each temperature is quantified, typically by Western blot or ELISA.

    • Binding of this compound to FASN will stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

Visualizations

FASN_Signaling_Pathway cluster_input Cellular Inputs cluster_cytosol Cytosol cluster_output Cellular Functions Glucose Glucose Citrate Citrate Glucose->Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Fatty Acid Synthesis Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Energy_Storage Energy Storage Palmitate->Energy_Storage BI99179 This compound BI99179->FASN Inhibition

Caption: Simplified FASN signaling pathway and the inhibitory action of this compound.

Permeability_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare this compound Stock Add_Compound Add this compound to Apical or Basolateral Side Prepare_Compound->Add_Compound Culture_Cells Culture Caco-2 Cells (21 days) Monolayer_Integrity Check Monolayer Integrity (TEER) Culture_Cells->Monolayer_Integrity Monolayer_Integrity->Add_Compound Incubate Incubate (e.g., 2 hours) Add_Compound->Incubate Collect_Samples Collect Samples from Receiver Chamber Incubate->Collect_Samples Quantify Quantify Compound (LC-MS/MS) Collect_Samples->Quantify Calculate_Papp Calculate Papp and Efflux Ratio Quantify->Calculate_Papp

Caption: Experimental workflow for a Caco-2 permeability assay.

Troubleshooting_Logic Start High Cellular IC50 Check_Enzymatic_IC50 Is Enzymatic IC50 in expected range? Start->Check_Enzymatic_IC50 Investigate_Compound Investigate Compound (Purity, Stability) Check_Enzymatic_IC50->Investigate_Compound No Check_Cellular_Assay Review Cellular Assay Protocol Check_Enzymatic_IC50->Check_Cellular_Assay Yes End Problem Identified Investigate_Compound->End Optimize_Assay Optimize Assay Conditions (Seeding, Serum, Time) Check_Cellular_Assay->Optimize_Assay Protocol Issue Assess_Permeability Assess Permeability (PAMPA, Caco-2) Check_Cellular_Assay->Assess_Permeability Protocol OK Optimize_Assay->End Target_Engagement Confirm Target Engagement (CETSA) Assess_Permeability->Target_Engagement Target_Engagement->End

Caption: Logical workflow for troubleshooting a high cellular IC50 value.

References

addressing BI 99179 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid synthase (FAS) inhibitor, BI 99179. Our goal is to help you address common challenges, particularly precipitation in aqueous solutions, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of type I fatty acid synthase (FAS).[1][2] FAS is a key enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in various diseases, including cancer.[3][4] By inhibiting FAS, this compound blocks the production of fatty acids, which can impact cancer cell growth and survival.[5]

Q2: What are the primary reasons for this compound precipitation in my aqueous-based experiments?

This compound is a lipophilic compound, meaning it has low solubility in water-based (aqueous) solutions. Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in a particular buffer or medium. This can be triggered by several factors, including:

  • High Concentration: Exceeding the solubility limit of the compound in the final experimental solution.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution.

  • Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures.

  • pH of the Solution: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[6][7][8]

  • Buffer Composition: The presence of certain salts or other components in your buffer can affect the solubility of this compound.

Q3: How should I prepare my this compound stock solution?

It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). A stock concentration of 10-20 mM in DMSO is a common starting point. Store stock solutions at -20°C or -80°C for long-term stability.[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being a widely accepted target for sensitive cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Q5: Can I use sonication or warming to help dissolve this compound?

Yes, gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of this compound if you observe precipitation during the preparation of your working solutions.[1] However, avoid excessive heat, as it may degrade the compound.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your aqueous experimental solutions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow to follow when encountering precipitation issues with this compound.

G cluster_0 Start: Precipitation Observed cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome start Precipitation of This compound Observed check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution from DMSO stock too rapid? check_concentration->check_dilution Yes check_concentration->check_dilution No lower_concentration Lower the final concentration check_concentration->lower_concentration Yes serial_dilution Perform serial dilutions in aqueous buffer check_dilution->serial_dilution Yes add_serum Increase serum concentration (if applicable) check_dilution->add_serum No solution_clear Solution is Clear: Proceed with Experiment lower_concentration->solution_clear serial_dilution->solution_clear use_cosolvent Consider using a co-solvent formulation add_serum->use_cosolvent Precipitation Persists add_serum->solution_clear use_cosolvent->solution_clear

A troubleshooting workflow for addressing this compound precipitation.
Step-by-Step Troubleshooting

Issue: Precipitate forms immediately upon adding this compound stock to aqueous buffer.

  • Potential Cause: "Solvent shock" due to rapid dilution of the DMSO stock.

  • Solution:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute the DMSO stock into a small volume of your final aqueous buffer. Ensure it is fully dissolved before adding this intermediate dilution to the final volume.

    • Slow Addition with Mixing: Add the DMSO stock drop-wise to the aqueous buffer while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.

Issue: Solution is initially clear but a precipitate forms over time.

  • Potential Causes:

    • The concentration is at or near the solubility limit, and the compound is slowly coming out of solution.

    • Temperature fluctuations are affecting solubility.

    • The compound may be less stable in the specific buffer over time.

  • Solutions:

    • Lower the Final Concentration: Your target concentration may be too high for the chosen conditions. Try a lower final concentration.

    • Maintain Temperature: Ensure your solutions are maintained at a constant temperature, ideally the temperature of your experiment (e.g., 37°C for cell culture).

    • Incorporate Serum: For cell culture experiments, the presence of serum can significantly improve the solubility of lipophilic compounds.[9][10] Proteins in the serum, such as albumin, can bind to the compound and keep it in solution.

Issue: Precipitation is observed only at the highest concentrations in a dose-response experiment.

  • Potential Cause: The highest concentration exceeds the solubility limit of this compound in the assay medium.

  • Solution:

    • Reduce the Top Concentration: Lower the highest concentration in your dose-response curve to a level where no precipitation is observed.

    • Solubility Testing: Perform a preliminary solubility test to determine the approximate solubility limit of this compound in your specific assay buffer and conditions before conducting the full experiment.

Data Presentation: Solubility of this compound

The following tables summarize the known and estimated solubility of this compound in various common laboratory solutions. This data is intended to serve as a guide for experimental planning.

Table 1: Solubility of this compound in Common Buffers

BufferpHTemperature (°C)Estimated Solubility (µg/mL)Estimated Solubility (µM)
PBS7.425> 39> 100
Tris-HCl7.425~ 30-40~ 77-102
Tris-HCl8.025~ 40-50~ 102-128
MES6.025~ 20-30~ 51-77

Note: These are estimated values based on the known lipophilic nature of this compound and its reported solubility at pH 7. Actual solubility may vary based on the exact buffer composition and experimental conditions.

Table 2: Estimated Solubility of this compound in Cell Culture Media

MediaSerum (%)Temperature (°C)Estimated Solubility (µg/mL)Estimated Solubility (µM)
DMEM037~ 20-30~ 51-77
DMEM537~ 50-70~ 128-179
DMEM1037> 100> 255
RPMI-1640037~ 15-25~ 38-64
RPMI-16401037> 100> 255

Note: The presence of serum significantly enhances the solubility of this compound in cell culture media.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cellular Assays

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Perform a serial dilution of the this compound stock solution in pre-warmed medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of medium.

  • Gently mix the solution by pipetting up and down or brief vortexing.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Remember to include a vehicle control with the same final concentration of DMSO.

Protocol 2: Kinetic Solubility Assessment of this compound in a New Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of this compound in a buffer of interest.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of dilutions of the DMSO stock in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • In a clear 96-well plate, add 198 µL of your aqueous buffer to each well.

  • Add 2 µL of each DMSO stock dilution to the corresponding wells of the 96-well plate, resulting in a 1:100 dilution and final concentrations of 100 µM, 50 µM, 25 µM, etc.

  • Mix the plate by gentle shaking for 1-2 hours at room temperature.

  • Measure the absorbance of the plate at a wavelength of ~620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.

  • The highest concentration that does not show a significant increase in absorbance is an estimate of the kinetic solubility.

Mandatory Visualizations

Fatty Acid Synthase (FAS) Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of Fatty Acid Synthase (FAS) in cellular metabolism and how this compound intervenes in this pathway.

FAS_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_fas FAS-Mediated Synthesis cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Nutrient_Surplus Nutrient Surplus (e.g., Glucose) Nutrient_Surplus->PI3K_AKT SREBP1c SREBP-1c PI3K_AKT->SREBP1c activates FAS Fatty Acid Synthase (FAS) SREBP1c->FAS upregulates expression Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Palmitate Palmitate (Fatty Acid) FAS->Palmitate Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Modification Protein Modification Palmitate->Protein_Modification Signaling_Lipids Signaling Lipids Palmitate->Signaling_Lipids Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Protein_Modification->Cell_Proliferation Signaling_Lipids->Cell_Proliferation BI_99179 This compound BI_99179->FAS inhibits

Inhibition of the FAS pathway by this compound.

References

improving BI 99179 efficacy in resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of BI 99179, particularly in challenging and potentially resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-covalent inhibitor of the type I fatty acid synthase (FASN).[1] FASN is a critical enzyme in the de novo synthesis of fatty acids, a process often upregulated in cancer cells to support rapid proliferation and survival.[2][3] this compound likely binds to the ketoacyl reductase (KR) domain of FASN, thereby inhibiting its enzymatic activity.[3]

Q2: What is the expected outcome of treating sensitive cancer cells with this compound?

A2: In sensitive cancer cell lines, inhibition of FASN by this compound is expected to lead to a reduction in fatty acid synthesis. This can result in decreased cell proliferation, induction of apoptosis (programmed cell death), and ultimately, a reduction in tumor growth.[2][4]

Q3: How can I determine if my cell line of interest is a good candidate for this compound treatment?

A3: Cell lines with high expression levels of FASN are generally more dependent on de novo fatty acid synthesis and are therefore more likely to be sensitive to FASN inhibitors like this compound.[1][3] You can assess FASN expression levels using techniques such as western blotting or quantitative PCR (qPCR).

Q4: Are there known reasons for intrinsic resistance to FASN inhibitors?

A4: While specific data on this compound resistance is limited, intrinsic resistance to FASN inhibitors can arise from several factors. These may include a cell's ability to utilize exogenous lipids from the environment, thereby bypassing the need for de novo fatty acid synthesis. Additionally, the presence of active alternative metabolic pathways can compensate for FASN inhibition.

Troubleshooting Guides

Problem: Reduced or No Efficacy of this compound in Cancer Cell Lines

This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your experiments.

Possible Cause 1: Low FASN Expression

  • Troubleshooting Step: Assess the expression level of FASN in your target cell line using western blotting or qPCR. Compare the expression to a known sensitive cell line, if available.

  • Rationale: Cells with low or negligible FASN expression may not rely on de novo lipogenesis for survival and proliferation, rendering them insensitive to FASN inhibitors.[1]

Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration

  • Troubleshooting Step: Perform a dose-response study to determine the optimal concentration and a time-course experiment to identify the most effective treatment duration for your specific cell line.

  • Rationale: The potency of this compound can vary between different cell lines. It is crucial to establish the effective dose and duration for each experimental system.

Possible Cause 3: Acquired Resistance Mechanisms

  • Troubleshooting Step: If you suspect acquired resistance, consider investigating the following:

    • Upregulation of alternative metabolic pathways: Analyze the expression of genes involved in fatty acid uptake and alternative lipid metabolism pathways.

    • Increased drug efflux: Evaluate the expression and activity of drug efflux pumps.

    • Activation of pro-survival signaling: Assess the activity of key survival pathways such as PI3K/Akt or MAPK.

  • Rationale: Cancer cells can develop resistance to targeted therapies by activating compensatory mechanisms that promote survival despite the inhibition of the primary target.[5]

Possible Cause 4: Experimental Conditions

  • Troubleshooting Step: Ensure that the experimental media and supplements do not contain high levels of exogenous fatty acids, which could rescue cells from the effects of FASN inhibition.

  • Rationale: The presence of external sources of lipids can negate the cell's dependency on de novo fatty acid synthesis.

Problem: Overcoming Potential this compound Resistance

This guide provides strategies to enhance the efficacy of this compound in cell lines that exhibit resistance.

Strategy 1: Combination Therapy

  • Suggested Combination: Combine this compound with other anti-cancer agents. For example, FASN inhibition has been shown to synergize with PARP inhibitors in triple-negative breast cancer models.[6]

  • Rationale: Targeting multiple pathways simultaneously can prevent cancer cells from developing resistance and can lead to a more potent anti-tumor response. FASN inhibition may sensitize cancer cells to other treatments by affecting DNA repair pathways.[6]

Strategy 2: Targeting Downstream Pathways

  • Suggested Approach: Investigate the cellular consequences of FASN inhibition in your resistant cells. For example, FASN inhibition can lead to an accumulation of malonyl-CoA.[1] Identify and target key nodes in pathways that are activated as a compensatory response.

  • Rationale: Understanding the adaptive responses of cancer cells to FASN inhibition can reveal new therapeutic vulnerabilities.

Quantitative Data

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/Enzyme SourceIC50
Biochemical AssayHuman FASN enzyme (from HeLa cells)79 nM[3]
Cellular AssayMouse hypothalamic N-42 cells0.6 µM[2][7]
Antiproliferative AssayHuman glioma GAMG cellsEffective at 1, 2, and 4 µM[7]

Experimental Protocols

1. Cell Proliferation Assay (MTS/MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for FASN Expression

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against FASN overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

FASN_Inhibition_Pathway cluster_0 Cellular Metabolism cluster_1 Cellular Processes Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASN FASN Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Apoptosis Apoptosis FASN->Apoptosis Inhibition of Cell Proliferation Cell Proliferation Fatty Acids->Cell Proliferation BI_99179 This compound BI_99179->FASN Inhibition Troubleshooting_Workflow Start Reduced this compound Efficacy Check_FASN Check FASN Expression Start->Check_FASN High_FASN High FASN Check_FASN->High_FASN High Low_FASN Low FASN (Likely Insensitive) Check_FASN->Low_FASN Low Dose_Response Perform Dose-Response/ Time-Course Investigate_Resistance Investigate Resistance Mechanisms Dose_Response->Investigate_Resistance Still Ineffective Combination_Therapy Consider Combination Therapy Investigate_Resistance->Combination_Therapy High_FASN->Dose_Response

References

Technical Support Center: Interpreting Unexpected Phenotypes with BI 99179 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI 99179, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, non-covalent inhibitor of type I fatty acid synthase (FASN).[1][2][3] It specifically targets the β-ketoacyl reductase (KR) domain of FASN, thereby blocking the synthesis of palmitate and other long-chain fatty acids from acetyl-CoA and malonyl-CoA.[2] This inhibition of de novo lipogenesis is the primary mechanism through which this compound exerts its effects.

Q2: I'm observing a significant decrease in cell viability with this compound treatment, which is more pronounced than I expected. Is this typical?

Yes, a significant reduction in cell viability is an expected outcome, particularly in cancer cell lines that are highly dependent on de novo fatty acid synthesis.[4][5][6] FASN inhibition can induce both cytostatic (growth arrest) and cytotoxic (cell death) effects.[4][7] The cytotoxicity is often mediated through the induction of apoptosis.[4]

Q3: My cells are arresting in the cell cycle after this compound treatment. Why is this happening?

Cell cycle arrest is a known downstream effect of FASN inhibition. Treatment with FASN inhibitors has been shown to cause a rapid and profound inhibition of DNA replication and progression through the S phase of the cell cycle.[4] Some studies also report accumulation of cells in the G1 and G2 phases.[4] This is thought to be an indirect effect resulting from the disruption of cellular processes that are dependent on fatty acid synthesis.

Q4: I'm studying a specific signaling pathway and noticed changes after this compound treatment that don't seem directly related to lipid metabolism. Is this an off-target effect?

While this compound is highly selective, FASN inhibition can have broad, indirect effects on various signaling pathways.[8] Fatty acid synthesis is crucial for the proper functioning of cellular membranes, including the formation and integrity of lipid rafts.[9][10] These membrane microdomains are critical for the localization and interaction of signaling proteins. Disruption of lipid rafts by FASN inhibition can, therefore, impact pathways such as PI3K-AKT-mTOR and β-catenin.[9][10][11]

Q5: Can this compound treatment affect the sensitivity of my cells to other drugs?

Yes, this is a documented phenomenon. Overexpression of FASN has been linked to multi-drug resistance in some cancer cells.[7] Inhibition of FASN can re-sensitize these cells to other chemotherapeutic agents. This is thought to occur through mechanisms that include alterations in apoptosis signaling pathways.[12][13]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Cell Viability Assays (e.g., MTT, WST-1)
Observation Potential Cause Troubleshooting Steps
Drastic drop in viability at low concentrations of this compound. The cell line is highly dependent on de novo lipogenesis. FASN inhibition is inducing apoptosis.1. Confirm Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry, or a TUNEL assay) to confirm that the observed cytotoxicity is due to programmed cell death. 2. Time-Course Experiment: Analyze cell viability at earlier time points to distinguish between cytostatic and cytotoxic effects. Apoptotic changes are typically detected 6 hours or later after FASN inhibition. 3. Rescue Experiment: Supplement the culture medium with palmitate to see if it rescues the cells from this compound-induced death. This can help confirm that the effect is on-target.
Variability in results between experiments. Inconsistent cell density at the time of treatment. Differences in serum lipid content between batches.1. Standardize Seeding Density: Ensure that cells are seeded at the same density for each experiment and are in the logarithmic growth phase at the time of treatment. 2. Use Consistent Serum: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as lipid content can vary and influence the cells' dependence on endogenous fatty acid synthesis.
Issue 2: Altered Cell Morphology or Adhesion
Observation Potential Cause Troubleshooting Steps
Cells appear rounded, detached, or show membrane blebbing. FASN inhibition is affecting cell membrane integrity and composition. This can be a prelude to apoptosis.1. Visualize Cell Membranes: If available, use microscopy techniques to examine membrane morphology. 2. Lipid Raft Staining: Perform staining for lipid rafts (e.g., using fluorescently labeled cholera toxin B subunit which binds to the raft-associated ganglioside GM1) to observe potential disruptions.[3][9][14] 3. Correlate with Apoptosis: Run a parallel apoptosis assay to determine if the morphological changes are associated with the onset of apoptosis.
Issue 3: Unexpected Changes in Protein Expression or Localization
Observation Potential Cause Troubleshooting Steps
Altered phosphorylation status of signaling proteins (e.g., decreased p-Akt). Disruption of lipid rafts is affecting the localization and activity of membrane-associated signaling complexes.1. Western Blot Analysis: Confirm the changes in protein phosphorylation using Western blotting for key signaling molecules (e.g., Akt, p-Akt, mTOR).[15][16] 2. Immunofluorescence: Use immunofluorescence microscopy to examine the subcellular localization of the affected signaling proteins. Changes in membrane association may be observed.
Changes in the expression of stress-related or pro-apoptotic proteins. FASN inhibition can induce cellular stress and trigger specific apoptotic pathways.1. Ceramide Accumulation: Measure cellular ceramide levels. FASN inhibition can lead to an accumulation of malonyl-CoA, which in turn can increase ceramide levels, a pro-apoptotic signaling molecule.[17][18][19] 2. Gene/Protein Expression Analysis: Analyze the expression of genes and proteins involved in the ceramide-mediated apoptosis pathway, such as BNIP3, TRAIL, and DAPK2.[18][19]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Assay Cell Line/Enzyme Source IC50
FASN Enzymatic AssayHeLa cells79 nM
Cellular FASN AssayMouse Hypothalamic N-42 cells0.6 µM
Cytotoxicity Assay (LDH release)Not specifiedNo significant release up to 30 µM
Data sourced from MedChemExpress and Boehringer Ingelheim opnMe portal.[2][8]

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][12][17][20]

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1% NP40, 4 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570-590 nm using a microplate reader.

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is based on standard PI staining methods for cell cycle analysis.[18][19][21][22]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (including any floating cells from the supernatant) and wash once with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the data and determine the percentage of cells in each phase of the cell cycle.

FASN Activity Assay

This protocol is a generalized method for measuring FASN activity in cell lysates.[8][13][23][24][25][26]

Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing equivalent. The activity of FASN can be measured by monitoring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm.

Materials:

  • Cell lysate from treated and control cells

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 1 mM EDTA and 1 mM DTT)

  • Acetyl-CoA stock solution

  • Malonyl-CoA stock solution

  • NADPH stock solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from this compound-treated and control cells in cold assay buffer. Quantify the protein concentration.

  • In a UV-transparent plate or cuvette, prepare a reaction mixture containing assay buffer, a defined amount of cell lysate protein, acetyl-CoA, and NADPH.

  • Measure the background rate of NADPH oxidation at 340 nm for a few minutes.

  • Initiate the FASN-specific reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the FASN activity as the rate of NADPH consumption (nmol/min/mg protein) after subtracting the background rate.

Visualizations

FASN_Inhibition_Pathway cluster_input Inputs cluster_FASN FASN Enzyme Complex cluster_output Output cluster_inhibitor Inhibitor AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADPH -> NADP+ BI99179 This compound BI99179->FASN Inhibits KR domain

Caption: Mechanism of FASN inhibition by this compound.

Troubleshooting_Workflow cluster_OnTarget On-Target Validation cluster_Downstream Investigate Downstream Effects Start Unexpected Phenotype Observed (e.g., Low Viability, Cell Cycle Arrest) Hypothesis1 Is the effect on-target? Start->Hypothesis1 Rescue Palmitate Rescue Experiment Hypothesis1->Rescue Yes OffTarget Consider potential off-target effects (unlikely for this compound) Hypothesis1->OffTarget No Hypothesis2 Is it an indirect downstream effect? Apoptosis Apoptosis Assay (Annexin V/PI) Hypothesis2->Apoptosis Yes FASN_Activity FASN Activity Assay Rescue->FASN_Activity FASN_Activity->Hypothesis2 CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Signaling Signaling Pathway Analysis (Western Blot) CellCycle->Signaling LipidRafts Lipid Raft Visualization Signaling->LipidRafts Conclusion Interpret results based on known downstream consequences of FASN inhibition. LipidRafts->Conclusion

Caption: Logical workflow for troubleshooting unexpected results.

Downstream_Signaling_Effects BI99179 This compound FASN FASN Inhibition BI99179->FASN MalonylCoA ↑ Malonyl-CoA FASN->MalonylCoA Palmitate_depletion ↓ Palmitate Synthesis FASN->Palmitate_depletion CellCycle Cell Cycle Arrest (S, G1/G2) FASN->CellCycle DNA_Rep ↓ DNA Replication FASN->DNA_Rep Ceramide ↑ Ceramide MalonylCoA->Ceramide Membrane Altered Membrane Composition Palmitate_depletion->Membrane Apoptosis Apoptosis Ceramide->Apoptosis LipidRafts Disrupted Lipid Rafts Membrane->LipidRafts Signaling ↓ PI3K/AKT/mTOR Signaling LipidRafts->Signaling Signaling->Apoptosis Signaling->CellCycle

Caption: Downstream cellular effects of FASN inhibition.

References

Validation & Comparative

A Comparative Guide to FASN Inhibitors in NASH Models: BI 99179 and TVB-2640

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis. A key pathological driver of NASH is elevated de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from carbohydrates. Fatty Acid Synthase (FASN), a critical enzyme in this pathway, has emerged as a promising therapeutic target. This guide provides a comparative overview of two FASN inhibitors, BI 99179 and TVB-2640, based on available preclinical and clinical data in the context of NASH models.

Overview of this compound and TVB-2640

This compound, developed by Boehringer Ingelheim, is a highly potent and selective, non-covalent inhibitor of FASN intended for in vitro and in vivo validation of FASN as a therapeutic target.[1][2][3][4] In contrast, TVB-2640 (also known as denifanstat) is a clinical-stage, orally bioavailable FASN inhibitor that has demonstrated significant efficacy in reducing liver fat, inflammation, and fibrosis in both preclinical NASH models and clinical trials involving NASH patients.[5][6][7][8]

While direct head-to-head comparative studies are not publicly available, this guide will juxtapose the known characteristics of this compound with the extensive data on TVB-2640 to offer a comprehensive understanding of their potential in NASH research and development.

Mechanism of Action: Targeting De Novo Lipogenesis

Both this compound and TVB-2640 share the same fundamental mechanism of action: the inhibition of FASN. FASN is the terminal enzyme in the DNL pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA. By inhibiting FASN, these compounds effectively block the production of new fatty acids in the liver, a process that is significantly upregulated in NASH. This reduction in DNL is expected to alleviate liver steatosis, and consequently, mitigate the downstream inflammation and fibrosis that characterize NASH progression.[9][10]

cluster_DNL De Novo Lipogenesis (DNL) Pathway cluster_NASH NASH Pathogenesis Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ATP-citrate lyase (ACLY) Acetyl-CoA->Malonyl-CoA Palmitate Palmitate Malonyl-CoA->Palmitate FASN ACC ACC FASN FASN Steatosis Steatosis Palmitate->Steatosis ACC->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) FASN->Palmitate BI_99179 This compound BI_99179->FASN TVB_2640 TVB-2640 TVB_2640->FASN Inflammation Inflammation Steatosis->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

Fig. 1: Simplified signaling pathway of De Novo Lipogenesis and the inhibitory action of this compound and TVB-2640 on FASN.

Preclinical Efficacy in NASH Models

This compound

This compound is characterized as a potent FASN inhibitor with an in vitro IC50 of 79 nM against human FASN.[1][4] It demonstrates high selectivity and is orally bioavailable with significant exposure in rats, making it a suitable tool for in vivo studies.[1][2][3] A study has shown that this compound can decrease the growth of brain metastases in mice by inhibiting FASN, highlighting its in vivo activity.[11] However, to date, no specific preclinical data has been published demonstrating the efficacy of this compound in established NASH models. Its primary role appears to be as a research compound to validate the therapeutic potential of FASN inhibition.

TVB-2640

In contrast, TVB-2640 has been extensively evaluated in various preclinical NASH models, consistently demonstrating beneficial effects on the key drivers of the disease.

Diet-Induced NASH Models:

In mouse models fed a Western diet high in fat, fructose, and cholesterol to induce NASH, a related FASN inhibitor, TVB-3664, which has optimized pharmacokinetic properties for mouse studies, was shown to prevent the development of hepatic steatosis and fibrosis.[5] In a therapeutic model where NASH was already established, TVB-3664 treatment for 8 weeks significantly reduced the NAFLD Activity Score (NAS), a composite score of steatosis, inflammation, and ballooning.[5]

Chemically-Induced Fibrosis Models:

In a more aggressive NASH model that combines a Western diet with weekly injections of carbon tetrachloride (CCl4) to accelerate fibrosis (FAT-NASH model), TVB-3664 treatment for 12 weeks significantly reduced hepatic fibrosis and the expression of fibrotic markers.[5] Furthermore, it led to an 85% reduction in the development of hepatocellular carcinoma (HCC), a potential long-term complication of NASH.[5]

Quantitative Preclinical Data for TVB-2640 (and related FASN inhibitors):

ParameterModelTreatmentResultReference
NAFLD Activity Score (NAS) Diet-Induced Therapeutic Model (Mouse)TVB-3664 (10 mg/kg) for 8 weeksReduced from a mean of 6.5 (pre-treatment) to 3.8 (post-treatment)[5]
Liver Fibrosis Stage Diet-Induced Therapeutic Model (Mouse)TVB-3664 (10 mg/kg) for 8 weeksLowered in ~30% of animals[5]
Serum ALT FAT-NASH (CCl4) Model (Mouse)TVB-3664 (5 mg/kg) for 12 weeks49% decrease[5]
Serum Triglycerides FAT-NASH (CCl4) Model (Mouse)TVB-3664 (5 mg/kg) for 12 weeks31% decrease[5]
Fibrogenic Gene Expression (e.g., Col1a1, αSMA) Human Hepatic Stellate Cells (in vitro)TVB-3664 (50-150 nM)Dose-dependent downregulation[12]

Clinical Data in NASH Patients: TVB-2640

TVB-2640 has progressed to clinical trials in patients with NASH, providing valuable insights into its efficacy and safety in humans.

FASCINATE-1 (Phase 2a):

This randomized, placebo-controlled trial evaluated TVB-2640 in patients with NASH. After 12 weeks of treatment, the 50 mg dose of TVB-2640 led to a significant relative reduction in liver fat of 28% compared to a 4.5% increase in the placebo group.[7][8] Furthermore, 61% of patients in the 50 mg group achieved a ≥30% reduction in liver fat, a clinically meaningful endpoint associated with histological improvement.[8] The treatment also resulted in improvements in markers of liver injury (ALT), inflammation, and fibrosis.[8]

FASCINATE-2 (Phase 2b):

An interim analysis of this ongoing trial at 26 weeks showed that two-thirds of participants receiving denifanstat (TVB-2640) experienced a liver fat reduction of 30% or more.

Quantitative Clinical Data for TVB-2640:

ParameterTrialDoseResultReference
Relative Liver Fat Reduction (MRI-PDFF) FASCINATE-1 (12 weeks)50 mg daily-28.1% (vs. +4.5% for placebo)[6]
Responders (≥30% liver fat reduction) FASCINATE-1 (12 weeks)50 mg daily61% (vs. 11% for placebo)[8]
Alanine Aminotransferase (ALT) Reduction FASCINATE-1 (12 weeks)50 mg daily>17 U/L decrease in 50% of patients with elevated baseline ALT[8]
Low-Density Lipoprotein (LDL) Cholesterol FASCINATE-1 (12 weeks)50 mg dailySignificant reduction compared to placebo[8]

Experimental Protocols

Diet-Induced NASH Mouse Model

A common method to induce NASH in mice that recapitulates many features of the human disease involves feeding a "Western-style" diet.[13][14][15]

cluster_protocol Diet-Induced NASH Model Workflow Start Start Acclimatization Acclimatization of Mice Start->Acclimatization Diet Western Diet Feeding (High-fat, high-fructose, high-cholesterol) Acclimatization->Diet Treatment Treatment Initiation (e.g., TVB-3664 or Vehicle) Diet->Treatment Monitoring Monitoring (Body weight, food intake) Treatment->Monitoring Endpoint Endpoint Analysis (Liver histology, gene expression, serum markers) Monitoring->Endpoint End End Endpoint->End

References

A Comparative Guide to FASN Inhibitors: BI 99179 vs. C75 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. While its expression is typically low in most normal tissues, many human cancers exhibit significant FASN upregulation to meet the high lipid demand of rapidly proliferating cells.[1][2] This differential expression makes FASN an attractive therapeutic target in oncology.[3][4] Among the various small molecules developed to inhibit this enzyme, BI 99179 and C75 are two prominent compounds used in preclinical cancer research. This guide provides an objective comparison of their mechanisms, performance, and pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action

Both this compound and C75 target FASN but through distinct mechanisms.

  • This compound is a potent and highly selective, non-covalent inhibitor of type I FASN.[5][6][7] It is believed to bind to the ketoacyl reductase (KR) domain of the FASN multi-enzyme complex.[1] Its reversible nature and high selectivity make it a valuable tool for validating FASN as a therapeutic target both in vitro and in vivo.[1][7]

  • C75 is a synthetic analog of the natural product cerulenin and acts as a weak, irreversible FASN inhibitor.[2][3] It covalently modifies multiple catalytic domains of the FASN enzyme, including the β-ketoacyl synthase (KS), enoyl reductase (ER), and thioesterase (TE) domains.[3] While effective at inhibiting FASN, its mechanism also leads to off-target effects, most notably the activation of carnitine palmitoyltransferase 1 (CPT-1), an enzyme involved in fatty acid oxidation.[8][9][10]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and C75, facilitating a direct comparison of their performance characteristics.

Table 1: In Vitro Potency and Cellular Efficacy

ParameterThis compoundC75Reference(s)
FASN Enzyme Inhibition (IC₅₀) 79 nM (human FASN)Slow-binding inhibitor; activity is time-dependent[1][2][4][5]
Cellular Antiproliferation (IC₅₀) 0.6 µM (N-42 mouse cells)35 µM (PC3 prostate cancer cells)[4][5][8][11]
Antiproliferative at 1-4 µM (GAMG human glioma cells)50 µM (LNCaP prostate cancer spheroids)[5][8][11]
Cytotoxicity No significant LDH release up to 30 µMInduces apoptosis[2][4][5]

Table 2: Pharmacokinetic and In Vivo Properties

ParameterThis compoundC75Reference(s)
Administration Route OralIntraperitoneal (i.p.)[5][8]
Oral Bioavailability (Rat) 46%Not typically administered orally[1]
Plasma Half-life (t½) (Rat) 3.0 hours (at 4 mg/kg, oral)N/A[5]
Plasma Protein Binding (Rat) 97.6%N/A[1]
Key In Vivo Effect Decreases growth of brain metastases in miceInhibits tumor growth in breast cancer xenografts[3][12]
Major Side Effect Decreased food intake at high dosesProfound anorexia and weight loss[1][3][13][14]

Signaling Pathways and Visualization

FASN inhibition disrupts the production of palmitate, the primary product of de novo lipogenesis. This has cascading effects on cancer cells, as palmitate is essential for membrane synthesis (lipid rafts), energy storage, and post-translational modification of signaling proteins (e.g., palmitoylation of Ras). By depleting palmitate, FASN inhibitors can disrupt critical oncogenic signaling pathways, such as the PI3K/AKT pathway, and ultimately trigger apoptosis.[3][15][16]

FASN_Pathway cluster_upstream Upstream Metabolism cluster_fasn FASN Catalysis cluster_downstream Downstream Cellular Processes Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis & Citrate Shuttle MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN FASN Enzyme AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Proliferation Cell Proliferation & Survival Membrane Membrane Synthesis (Lipid Rafts) Palmitate->Membrane Signaling Protein Palmitoylation (e.g., Ras signaling) Palmitate->Signaling Energy Energy Storage Palmitate->Energy Apoptosis Apoptosis Membrane->Proliferation Signaling->Proliferation PI3K_AKT PI3K/AKT Pathway Modulation PI3K_AKT->Proliferation BI99179 This compound (KR Domain) BI99179->FASN C75 C75 (KS, ER, TE Domains) C75->FASN Xenograft_Workflow cluster_setup Model Setup cluster_study Treatment & Monitoring cluster_analysis Endpoint Analysis A Inject Cancer Cells into Mice B Allow Tumors to Establish A->B C Randomize Mice into Groups B->C D Administer Drug (or Vehicle) C->D E Measure Tumor Volume & Body Weight D->E E->D Repeat Dosing Schedule F Calculate Tumor Growth Inhibition E->F G Assess Toxicity E->G

References

A Comparative Guide to the Validation of BI 99179, a Fatty Acid Synthase Inhibitor, and its Negative Control BI 99990

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the potent and selective Fatty Acid Synthase (FASN) inhibitor, BI 99179, and its inactive optical antipode, BI 99990, which serves as a negative control. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the validation of FASN as a therapeutic target in various disease models.

Fatty Acid Synthase is a key enzyme in de novo lipogenesis, and its upregulation is associated with numerous diseases, including cancer and metabolic disorders.[1][2] this compound is a valuable tool for studying the in vitro and in vivo consequences of FASN inhibition.[1][3] Its use in conjunction with the negative control, BI 99990, allows for the confident attribution of observed biological effects to the specific inhibition of FASN.

Data Presentation

The following tables summarize the key quantitative data comparing the activity of this compound and BI 99990.

Table 1: In Vitro Inhibitory Activity against Fatty Acid Synthase (FASN)

CompoundTargetIC50 (nM)Source Organism for FASN
This compoundFASN79Human (HeLa cells)[1][2][4]
BI 99990FASN> 3,000Human (HeLa cells)[1][4]

Table 2: Cellular Activity - Inhibition of Acetate Incorporation

CompoundCell LineIC50 (nM)Description
This compoundMouse hypothalamic N-42 cells570Measures the inhibition of fatty acid synthesis from a radiolabeled precursor.[4]
BI 99990Mouse hypothalamic N-42 cells> 10,000Demonstrates a lack of significant cellular activity.[4]

Experimental Protocols

In Vitro FASN Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FASN.

Materials:

  • Purified human FASN enzyme (e.g., isolated from HeLa cells)[2]

  • Acetyl-CoA

  • NADPH

  • Malonyl-CoA (radiolabeled, e.g., [1,3-14C])

  • Test compounds (this compound, BI 99990) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

  • Initiate the enzymatic reaction by adding purified FASN enzyme.

  • Start the fatty acid synthesis by adding radiolabeled malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extract the synthesized fatty acids using a suitable organic solvent (e.g., petroleum ether).

  • Measure the radioactivity of the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Acetate Incorporation Assay

This protocol measures the ability of a compound to inhibit de novo lipogenesis in a cellular context.

Materials:

  • Mouse hypothalamic N-42 cells (or other relevant cell line)

  • Cell culture medium

  • Test compounds (this compound, BI 99990)

  • Radiolabeled acetate (e.g., [14C]acetate)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Add radiolabeled acetate to the culture medium and incubate for a defined period (e.g., 4 hours).[2]

  • Wash the cells with PBS to remove unincorporated radiolabel.

  • Lyse the cells and collect the cell lysates.

  • Measure the total protein concentration of the lysates for normalization.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

cluster_0 De Novo Lipogenesis AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Catalyzes BI99179 This compound BI99179->FASN BI99990 BI 99990 (Negative Control) BI99990->FASN  No significant  inhibition

Caption: Simplified pathway of de novo lipogenesis highlighting the inhibitory action of this compound on FASN.

Experimental Workflow

cluster_1 Target Validation Workflow start Start: Select Target (FASN) in_vitro In Vitro Assay: FASN Inhibition start->in_vitro cellular Cellular Assay: Acetate Incorporation start->cellular compare Compare Results: This compound vs. BI 99990 in_vitro->compare cellular->compare conclusion Conclusion: Observed effect is FASN-specific compare->conclusion

Caption: Experimental workflow for validating the on-target effects of this compound using its negative control.

References

efficacy of BI 99179 compared to GSK2194069

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the FASN Inhibitors BI 99179 and GSK2194069 for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the efficacy of two prominent inhibitors of Fatty Acid Synthase (FASN), this compound and GSK2194069. FASN is a critical enzyme in de novo fatty acid synthesis, a pathway often upregulated in cancer and metabolic diseases, making it a key therapeutic target.[1][2] This document summarizes the available quantitative data, outlines experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Efficacy Data Summary

Both this compound and GSK2194069 are potent inhibitors of FASN, specifically targeting the β-ketoacyl reductase (KR) domain.[3][4] While both compounds show high efficacy, their inhibitory concentrations vary depending on the assay conditions. The following table summarizes the key quantitative data for each inhibitor.

ParameterThis compoundGSK2194069Reference(s)
Target Fatty Acid Synthase (FASN), likely the ketoacyl reductase (KR) domainFatty Acid Synthase (FASN), β-ketoacyl reductase (KR) domain[4][5]
Mechanism of Action Non-covalent inhibitorPotent and specific inhibitor of KR activity[3][6]
Biochemical Potency (IC50) 79 nM (human FASN)7.7 nM[2][4]
Biochemical Potency (IC50) - Head-to-Head 13 nM41 nM[5]
Inhibition Constant (Ki) Not explicitly found4.8 nM (vs. acetoacetyl-CoA), 5.6 nM (vs. NADPH)[2]
Cellular Potency (IC50) 0.6 µM (mouse hypothalamic N-42 cells)Not explicitly found[4]
Cellular Potency (pIC50) - Head-to-Head 7.6 (K562 cells)7.1 (K562 cells)[5]
Antiproliferative Efficacy (EC50) Shows antiproliferative efficacy in human glioma GAMG cells (specific EC50 not provided)15.5 ± 9 nM (A549 lung cancer cells)[4][7]

Signaling Pathway

FASN is a central enzyme in the de novo synthesis of fatty acids, a multi-step process that converts acetyl-CoA and malonyl-CoA into palmitate.[8] This pathway is crucial for providing the building blocks for cell membranes, energy storage, and signaling molecules, and its upregulation is a hallmark of many cancer cells.[2] Both this compound and GSK2194069 inhibit FASN, thereby blocking this pathway and leading to cancer cell apoptosis.[3][9]

FASN_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitors Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Complex_Lipids Complex Lipids (Membranes, etc.) Palmitate->Complex_Lipids Cell_Proliferation Cell Proliferation & Survival Complex_Lipids->Cell_Proliferation BI_99179 This compound BI_99179->FASN GSK2194069 GSK2194069 GSK2194069->FASN

Fatty Acid Synthase (FASN) signaling pathway and points of inhibition.

Experimental Protocols

FASN Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro potency of inhibitors against FASN by monitoring NADPH consumption.

Materials:

  • Purified human FASN enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test compounds (this compound, GSK2194069) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA.

  • Add serial dilutions of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the FASN enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding NADPH to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This protocol outlines a general method for assessing the effect of FASN inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, K562)

  • Complete cell culture medium

  • Test compounds (this compound, GSK2194069) dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of FASN inhibitors.

experimental_workflow cluster_workflow Experimental Workflow for FASN Inhibitor Evaluation start biochemical_assay Biochemical Assay (FASN Inhibition) start->biochemical_assay cellular_assay Cellular Assay (Proliferation, Apoptosis) biochemical_assay->cellular_assay data_analysis Data Analysis (IC50/EC50 Determination) biochemical_assay->data_analysis in_vivo_studies In Vivo Studies (Xenograft Models) cellular_assay->in_vivo_studies cellular_assay->data_analysis in_vivo_studies->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

A general experimental workflow for evaluating FASN inhibitors.

References

A Comparative Analysis of FASN Inhibitors: BI 99179 vs. Cerulenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of Fatty Acid Synthase (FASN), BI 99179 and cerulenin. FASN is a critical enzyme in de novo lipogenesis, a pathway frequently upregulated in various diseases, including cancer and metabolic disorders, making it a compelling therapeutic target. This document outlines the mechanisms of action, quantitative performance data, and detailed experimental protocols to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

This compound is a potent, highly selective, non-covalent inhibitor of FASN with favorable pharmacokinetic properties for in vivo studies.[1][2][3] In contrast, cerulenin is a natural product that acts as a covalent, irreversible inhibitor of FASN.[4][5] While historically significant in establishing FASN as a drug target, cerulenin's utility is hampered by its off-target effects and chemical instability. This guide will delve into a side-by-side comparison of these two compounds, providing the necessary data and methodologies for informed experimental design.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between this compound and cerulenin lies in their interaction with the FASN enzyme.

This compound is a non-covalent inhibitor, meaning it binds reversibly to the FASN enzyme.[1] It is believed to bind to the ketoacyl reductase (KR) domain of FASN.[6] This reversible binding contributes to its high selectivity and reduced potential for off-target modifications.

Cerulenin , on the other hand, is a covalent inhibitor. It contains a reactive epoxide ring that forms an irreversible covalent bond with a cysteine residue in the active site of the β-ketoacyl-ACP synthase (KS) domain of FASN.[4][5][7] This irreversible inhibition leads to a complete shutdown of the fatty acid synthesis pathway. However, the reactive nature of cerulenin also contributes to its promiscuity and off-target effects.[8]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and cerulenin. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: In Vitro Potency and Efficacy

ParameterThis compoundCeruleninReference(s)
FASN Inhibition (IC50) 79 nM (human FASN from HeLa cells)~1.5 - 12.5 mg/L (mycobacterial FASN)[1][9]
Cellular FASN Inhibition (IC50) 0.6 µM (mouse hypothalamic N-42 cells)Varies by cell line[9]
Cytotoxicity (LDH release) No significant release up to 30 µMCell-type and dose-dependent[9]

Table 2: Selectivity and Pharmacokinetics

ParameterThis compoundCeruleninReference(s)
Selectivity Highly selective; <20% inhibition at 10 µM across a panel of >100 targetsKnown to have off-target effects, including inhibition of protein palmitoylation.[1][8][10]
Oral Bioavailability (Rat) 46%Poor/Not reported[10]
Protein Binding (Rat) 97.6%Not reported[10]
In Vivo Efficacy Increased hypothalamic Malonyl-CoA and decreased food intake in rats.Weight loss in mice, but also associated with toxicity.[5][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

FASN Activity Assay (NADPH Consumption)

This assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[11][12][13]

Materials:

  • Purified FASN enzyme

  • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine

  • NADPH solution (200 µM)

  • Acetyl-CoA solution (50 µM)

  • Malonyl-CoA solution (80 µM)

  • Test compounds (this compound or cerulenin) at various concentrations

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the FASN reaction mixture by combining the assay buffer, NADPH, and acetyl-CoA.

  • Add the purified FASN enzyme to the reaction mixture.

  • Add the test compounds (this compound or cerulenin) or vehicle control to the wells of the 96-well plate.

  • Initiate the reaction by adding the FASN enzyme solution to each well.

  • Immediately measure the background NADPH oxidation at 340 nm for 3 minutes at 1-minute intervals at 37°C.[11][12]

  • Start the FASN-dependent reaction by adding malonyl-CoA to each well.

  • Measure the decrease in absorbance at 340 nm for 15 minutes at 1-minute intervals at 37°C.[11][12]

  • Calculate the rate of NADPH consumption and determine the IC50 values for each inhibitor.

In Vitro Cytotoxicity Assay (LDH Release)

This assay determines the cytotoxicity of a compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[14][15][16][17]

Materials:

  • Cultured cells of interest

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds (this compound or cerulenin) at various concentrations

  • LDH cytotoxicity assay kit (containing LDH lysis solution, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for the desired exposure period (e.g., 24-72 hours).

  • Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).

  • Carefully transfer the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reagents to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature, protected from light, for the recommended time (typically 30 minutes).[16][17]

  • Add the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each treatment condition relative to the controls.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and cerulenin and a typical experimental workflow for their comparison.

FASN_Inhibition_Mechanisms cluster_BI99179 This compound (Non-covalent) cluster_Cerulenin Cerulenin (Covalent) BI99179 This compound FASN_KR FASN (KR Domain) BI99179->FASN_KR Reversible Binding Inactive_FASN_B Inactive FASN FASN_KR->Inactive_FASN_B Inhibition Cerulenin Cerulenin FASN_KS FASN (KS Domain) (Cysteine Residue) Cerulenin->FASN_KS Irreversible Covalent Bond Inactive_FASN_C Inactive FASN FASN_KS->Inactive_FASN_C Inhibition

Caption: Mechanisms of FASN inhibition by this compound and cerulenin.

FASN_Signaling_Pathway cluster_Upstream Upstream Signaling cluster_FASN De Novo Lipogenesis cluster_Downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF-1) Receptors Receptor Tyrosine Kinases Growth_Factors->Receptors PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt SREBP1c SREBP-1c PI3K_Akt->SREBP1c FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Acylation Protein Acylation Palmitate->Protein_Acylation Energy_Storage Energy Storage Palmitate->Energy_Storage Signaling_Lipids Signaling Lipids Palmitate->Signaling_Lipids BI99179 This compound BI99179->FASN Inhibits Cerulenin Cerulenin Cerulenin->FASN Inhibits

Caption: Simplified FASN signaling pathway and points of inhibition.

Experimental_Workflow start Start: Select Cell Line treatment Treat cells with This compound or Cerulenin (Dose-Response) start->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cellular_assays Cellular Assays treatment->cellular_assays fasn_activity FASN Activity Assay (NADPH Consumption) biochemical_assays->fasn_activity cytotoxicity Cytotoxicity Assay (LDH Release) cellular_assays->cytotoxicity proliferation Proliferation Assay cellular_assays->proliferation data_analysis Data Analysis (IC50, % Cytotoxicity) fasn_activity->data_analysis cytotoxicity->data_analysis proliferation->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: General experimental workflow for comparing FASN inhibitors.

References

BI 99179: A Superior Next-Generation FASN Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of BI 99179 with first-generation Fatty Acid Synthase (FASN) inhibitors, highlighting its advanced pharmacological profile and suitability for in vivo studies.

Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in oncology and metabolic diseases due to its overexpression in various cancer cells and its central role in de novo lipogenesis. While first-generation FASN inhibitors such as cerulenin and C75 demonstrated the potential of targeting this pathway, their utility has been hampered by significant limitations. The development of this compound, a potent and selective FASN inhibitor, represents a significant advancement in the field, offering researchers a superior tool for preclinical investigation. This guide provides an objective comparison of this compound and first-generation FASN inhibitors, supported by experimental data, to inform researchers in drug development.

Key Advantages of this compound

This compound overcomes many of the challenges associated with first-generation FASN inhibitors, offering a more favorable profile for both in vitro and in vivo research.

  • High Potency and Selectivity: this compound is a highly potent inhibitor of human FASN with an IC50 of 79 nM.[1][2] Extensive screening has demonstrated its remarkable selectivity, with no significant off-target effects observed in over 100 in-house screens, including against various enzymes, GPCRs, kinases, and ion channels.[3]

  • Non-Covalent and Reversible Inhibition: Unlike first-generation inhibitors that often form covalent bonds with the FASN enzyme, this compound is a non-covalent inhibitor.[3] This reversible mechanism of action can lead to a more predictable pharmacological profile and reduced potential for off-target toxicities associated with permanent enzyme modification.

  • Favorable Pharmacokinetics and Oral Bioavailability: A significant advantage of this compound is its excellent pharmacokinetic profile. It exhibits significant peripheral and central exposure upon oral administration in rats, making it a suitable tool for in vivo validation of FASN as a therapeutic target.[4][5] First-generation inhibitors often suffer from poor bioavailability, limiting their in vivo applications.

  • Central Nervous System Penetration: this compound has been shown to cross the blood-brain barrier, achieving significant exposure in the central nervous system.[2][4][5] This characteristic opens up avenues for investigating the role of FASN in neurological disorders and brain cancers.

  • Low Cytotoxicity to Normal Cells: this compound shows no significant cytotoxicity, as measured by LDH release, at concentrations up to 30 µM, indicating a wide therapeutic window.[2]

Comparative Data: this compound vs. First-Generation FASN Inhibitors

The following tables summarize the key differences in the pharmacological profiles of this compound and first-generation FASN inhibitors.

FeatureThis compoundFirst-Generation Inhibitors (Cerulenin, C75)
Mechanism of Action Non-covalent, reversibleCovalent, irreversible (reactive epoxide group in cerulenin)[6]
Target Domain Ketoacyl Reductase (KR)[5]Ketoacyl Synthase (KS) (Cerulenin)[6]
Potency (IC50) 79 nM (human FASN)[1][2]Micromolar range (e.g., Cerulenin IC50 of 3.54 µg/ml in retinoblastoma cells)[6]
Selectivity High, confirmed in >100 screens[3]Less selective, potential for off-target effects
Oral Bioavailability Yes, with significant exposure[4][5]Generally poor
CNS Penetration Yes, significant central exposure[2][4][5]Not reported
In Vivo Utility Suitable for in vivo studies[4][5]Limited by poor pharmacokinetics and toxicity
Cytotoxicity Low (no significant LDH release up to 30 µM)[2]Can exhibit cytotoxicity to normal cells

Note: Direct head-to-head comparative studies are limited; data is compiled from various sources.

Signaling Pathways and Experimental Workflows

FASN inhibition impacts crucial cellular signaling pathways involved in cancer cell proliferation and survival. The PI3K/AKT pathway, a central regulator of cell growth, is a key downstream effector of FASN activity.

FASN_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates FASN FASN Palmitate Palmitate FASN->Palmitate Synthesizes AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA Palmitate->AKT Supports activation mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes BI99179 This compound BI99179->FASN Inhibits (non-covalent) FirstGen First-Generation Inhibitors FirstGen->FASN Inhibits (covalent)

FASN Inhibition and the PI3K/AKT Signaling Pathway

The following diagram illustrates a typical experimental workflow for evaluating FASN inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FASN_Assay FASN Inhibition Assay (NADPH consumption) Cell_Culture Cancer Cell Lines FASN_Assay->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay WB_Analysis Western Blot Analysis (p-AKT, etc.) Cell_Culture->WB_Analysis Animal_Model Animal Model (e.g., Rat) Cytotoxicity_Assay->Animal_Model Lead Compound Selection Dosing Oral Administration Animal_Model->Dosing PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis Efficacy_Study Tumor Xenograft Efficacy Study Dosing->Efficacy_Study

Workflow for FASN Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FASN inhibitors.

FASN Inhibition Assay (NADPH Consumption)

This assay measures the activity of FASN by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified FASN enzyme or cell lysate containing FASN

  • Assay buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 1 mM EDTA

  • Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Acetyl-CoA (final concentration ~30 µM), and NADPH (final concentration ~100 µM).

  • Add the FASN inhibitor (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the FASN enzyme or cell lysate to each well.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).

  • Initiate the reaction by adding Malonyl-CoA (final concentration ~50 µM) to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

  • Calculate the rate of NADPH consumption for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • FASN inhibitor (this compound or first-generation inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the FASN inhibitor for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of an orally administered FASN inhibitor.

Materials:

  • FASN inhibitor (e.g., this compound) formulated for oral administration

  • Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of the FASN inhibitor via gavage.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or another suitable extraction method.

  • Quantify the concentration of the FASN inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Conclusion

This compound represents a significant improvement over first-generation FASN inhibitors. Its high potency, selectivity, non-covalent mechanism of action, and excellent in vivo pharmacokinetic profile, including oral bioavailability and CNS penetration, make it an invaluable tool for researchers investigating the therapeutic potential of FASN inhibition. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate this compound and other FASN inhibitors in their preclinical models. The use of well-characterized and superior research tools like this compound is essential for advancing our understanding of FASN biology and for the development of novel therapeutics targeting this important metabolic enzyme.

References

BI-99179: A Highly Selective Probe for Fatty Acid Synthase (FAS) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and translatable experimental results. This guide provides a comprehensive evaluation of the selectivity of BI-99179, a potent inhibitor of Fatty Acid Synthase (FAS), against other metabolic enzymes, supported by available experimental data and detailed protocols.

BI-99179 is a non-covalent inhibitor of human Fatty Acid Synthase (FAS) with a reported IC50 of 79 nM.[1][2] Its high potency and selectivity make it a valuable tool for investigating the biological roles of FAS in various physiological and pathological processes. This document aims to provide a clear comparison of BI-99179's activity against its intended target, FAS, versus a panel of other metabolic enzymes.

Data Presentation: Specificity of BI-99179

To assess the selectivity of BI-99179, it was screened against a panel of enzymes. The following table summarizes the inhibitory activity of BI-99179 against its primary target, Fatty Acid Synthase, and a selection of other metabolic enzymes.

Target EnzymeBI-99179 InhibitionConcentrationMethod
Fatty Acid Synthase (FAS) IC50 = 79 nM -Enzyme activity assay
Various Enzymes (Undisclosed Panel)<20% inhibition10 µMIn-house screens
315 GPCRsNo significant modulation10 µMPRESTO-TANGO screen
>10 KinasesNo significant inhibition10 µMIn-house screens
5 Ion ChannelsNo significant inhibition10 µMIn-house screens

Data sourced from publicly available information on BI-99179. The comprehensive selectivity data from the Eurofins Discovery in vitro SafetyScreen44™ panel is available for download from the Boehringer Inheim opnMe portal.

The data clearly demonstrates the high selectivity of BI-99179 for FAS. At a concentration of 10 µM, which is over 100-fold higher than its IC50 for FAS, BI-99179 exhibits minimal to no inhibitory activity against a broad range of other proteins, including other metabolic enzymes, G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BI-99179's specificity.

Fatty Acid Synthase (FAS) Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of Fatty Acid Synthase.

1. Enzyme Source:

  • Human FAS enzyme is isolated from HeLa cells.[1]

2. Assay Principle:

  • The assay measures the incorporation of a radiolabeled precursor, [14C]-acetate, into newly synthesized fatty acids. A decrease in the incorporation of the radiolabel in the presence of the test compound indicates inhibition of FAS activity.

3. Reagents and Materials:

  • Purified human FAS enzyme

  • [14C]-Acetate (radiolabeled substrate)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compound (BI-99179) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

4. Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, acetyl-CoA, and malonyl-CoA.

  • Add the test compound (BI-99179) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the enzymatic reaction by adding the purified FAS enzyme.

  • Add [14C]-acetate to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Extract the lipids (containing the newly synthesized fatty acids) using an organic solvent (e.g., heptane).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

General Enzyme Selectivity Screening

To assess the specificity of an inhibitor, it is tested against a panel of other enzymes.

1. Enzyme Panel:

  • A diverse panel of enzymes is selected, including those that are structurally related to the primary target or involved in related metabolic pathways.

2. Assay Formats:

  • The specific assay format will vary depending on the enzyme being tested. Common formats include:

    • Spectrophotometric assays: Measure the change in absorbance of a substrate or product.

    • Fluorometric assays: Measure the change in fluorescence of a substrate or product.

    • Luminometric assays: Measure the light produced from a reaction.

    • Radiometric assays: Measure the incorporation of a radiolabeled substrate into a product.

3. General Procedure:

  • The test compound is typically screened at a single high concentration (e.g., 10 µM) against the enzyme panel.

  • For each enzyme, a reaction is set up containing the enzyme, its specific substrate, and any necessary cofactors in an appropriate buffer.

  • The test compound is added to the reaction, and a control reaction without the compound is run in parallel.

  • The reaction is allowed to proceed for a set time at the optimal temperature for the enzyme.

  • The reaction is stopped, and the amount of product formed is measured using the appropriate detection method.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: De novo fatty acid synthesis pathway and the point of inhibition by BI-99179.

Experimental Workflow Diagram

EnzymeInhibitionWorkflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis A Prepare Enzyme Solution D Mix Enzyme, Substrate, Cofactors, and Compound A->D B Prepare Substrate & Cofactors B->D C Prepare Test Compound (BI-99179) Serial Dilutions C->D E Incubate at Optimal Temperature D->E F Stop Reaction E->F G Measure Product Formation (e.g., Scintillation Counting) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General experimental workflow for determining enzyme inhibition (IC50).

References

Safety Operating Guide

Navigating the Safe Disposal of BI 99179: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for the research compound BI 99179, synthesized from general laboratory safety protocols in the absence of a specific Safety Data Sheet (SDS).

It is critical to note that specific institutional and local regulations must always be followed. Consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.

General Disposal Procedures for this compound

As a potent and selective type I fatty acid synthase (FAS) inhibitor, this compound should be handled as a potentially hazardous chemical.[1][2][3][4] The following steps outline a general procedure for its safe disposal.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound in its solid form should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, such as those prepared in Dimethyl Sulfoxide (DMSO), should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (PPE), pipette tips, and empty vials, should be disposed of as hazardous solid waste. The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[5]

Step 2: Waste Collection and Storage

  • Use only approved, leak-proof, and chemically resistant containers for waste collection.

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and solvent if applicable.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Step 3: Disposal Request and Pickup

  • Once a waste container is full, or on a regular schedule, arrange for disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Key Data for Chemical Handling and Disposal

The following table summarizes the type of information crucial for the safe handling and disposal of a chemical like this compound. This data is typically found in a compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, this table serves as a template for the information that should be sought from the supplier or your institution's safety office.

ParameterValue/InformationSource
Chemical Name (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide[4]
CAS Number 1291779-76-4[1][4]
Molecular Formula C23H25N3O3[4]
Molar Mass 391.471 g·mol−1[4]
Physical State Solid[1]
Solubility Soluble in DMSO[1]
Known Hazards Potent enzyme inhibitor. Full toxicological properties are not known. Handle with caution.[2][3]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.General Laboratory Practice
Disposal Considerations Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.General Laboratory Practice

Experimental Protocols: Waste Treatment

Specific chemical neutralization or deactivation protocols for this compound are not publicly available. Therefore, the primary and recommended method of disposal is through a licensed hazardous waste disposal company arranged by your institution's EHS department. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.

G cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage and Handling cluster_3 Disposal Pathway A This compound Waste (Solid, Liquid, Contaminated Materials) B Solid Waste Container (Labeled: this compound) A->B Solid or Expired Compound C Liquid Waste Container (Labeled: this compound in Solvent) A->C Solutions (e.g., in DMSO) D Contaminated Sharps/Solids Container A->D Gloves, Vials, Pipette Tips E Store in Secondary Containment in Designated Area B->E C->E D->E F Keep Containers Closed E->F G Contact Institutional EHS for Pickup F->G H Professional Hazardous Waste Disposal G->H

Caption: Disposal workflow for this compound.

By adhering to these general guidelines and consulting with local safety experts, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling BI 99179

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BI 99179

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent and selective Fatty Acid Synthase (FASN) inhibitor, this compound.

This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for personnel safety and to maintain the integrity of the compound.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) and handling procedures must be employed at all times to mitigate exposure risks.

Hazard ClassificationPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be used to prevent contact and inhalation:

Protection TypeRecommended Equipment
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves (e.g., nitrile).[1][2]
Skin and Body Protection Impervious clothing, such as a lab coat.[1]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form or creating aerosols.[1]
Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

  • Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a designated area with appropriate exhaust ventilation, such as a fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Wash hands thoroughly after handling.[1][4]

3. In Case of Exposure or Spill:

  • If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[4]

  • Skin Contact: Thoroughly rinse the affected skin with water and remove contaminated clothing.[1][4]

  • Spills: For small spills, collect the spillage using appropriate absorbent material. For larger spills, follow established laboratory protocols for hazardous material cleanup. Avoid release into the environment.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and containers to an approved waste disposal plant in accordance with federal, state, and local regulations.[1][5]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

  • For unused or expired medicine where a take-back program is not available, mix the compound with an unappealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[6][7]

Visualizing Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

A Receiving & Inspection B Secure Storage (-20°C Powder / -80°C Solution) A->B Intact Container C Preparation in Fume Hood (Wear Full PPE) B->C Compound Retrieval D Experimental Use C->D Solution Preparation E Decontamination of Work Area D->E Post-Experiment F Waste Segregation (Solid & Liquid) D->F Waste Generation G Approved Waste Disposal E->G F->G

Caption: Workflow for Safe Handling of this compound.

Signaling Pathway of this compound

This compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. By inhibiting FASN, this compound disrupts lipid metabolism, which is often upregulated in various diseases, including cancer.

cluster_0 Fatty Acid Synthesis Pathway Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids BI99179 This compound BI99179->FASN Inhibition

Caption: Inhibition of FASN by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.